2-Chloro-N-(o-tolyl)nicotinamide chemical structure and molecular weight
This technical guide provides a comprehensive analysis of 2-Chloro-N-(o-tolyl)nicotinamide , a specialized pyridine-carboxamide derivative utilized as a key intermediate in the synthesis of agrochemicals (specifically SD...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-Chloro-N-(o-tolyl)nicotinamide , a specialized pyridine-carboxamide derivative utilized as a key intermediate in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical compounds.
Executive Summary
2-Chloro-N-(o-tolyl)nicotinamide (CAS: 57841-42-6 ) is a halogenated pyridine-3-carboxamide characterized by a 2-chloropyridine core coupled to an ortho-toluidine moiety. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid, where the amide linkage facilitates hydrogen bonding within the target enzyme's binding pocket.
This guide details the compound's physicochemical properties, synthesis protocols, and structural characterization standards.
Chemical Identity & Structural Analysis
The molecule consists of a nicotinamide core substituted at the 2-position with a chlorine atom and N-substituted with an o-tolyl (2-methylphenyl) group. The steric bulk of the ortho-methyl group on the phenyl ring restricts rotation around the N-C(phenyl) bond, influencing the molecule's conformation and biological binding affinity.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted)
~2.5 - 3.0 (Lipophilic)
Structural Visualization
The following diagram illustrates the connectivity and key functional groups. Note the proximity of the 2-Chloro substituent to the amide carbonyl, which can influence the amide bond stability via electronic effects.
Figure 1: Structural connectivity of 2-Chloro-N-(o-tolyl)nicotinamide showing the core pyridine ring, amide linker, and o-tolyl substitution.
Synthesis & Manufacturing Protocol
The synthesis typically follows a nucleophilic acyl substitution pathway. The 2-chloronicotinic acid is activated to its acid chloride, which then undergoes amidation with o-toluidine.
Technical Guide: Mechanism of Action of 2-Chloro-N-(o-tolyl)nicotinamide as a Succinate Dehydrogenase Inhibitor
[1] Executive Summary This technical guide analyzes the pharmacodynamics and molecular mechanism of 2-Chloro-N-(o-tolyl)nicotinamide , the core pharmacophore of the pyridine-carboxamide class of Succinate Dehydrogenase I...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide analyzes the pharmacodynamics and molecular mechanism of 2-Chloro-N-(o-tolyl)nicotinamide , the core pharmacophore of the pyridine-carboxamide class of Succinate Dehydrogenase Inhibitors (SDHIs).[1] This scaffold represents the essential binding motif of commercial fungicides such as Boscalid .[1]
The molecule functions by disrupting the mitochondrial electron transport chain (ETC) at Complex II (Succinate Dehydrogenase) .[2][3] By competitively binding to the ubiquinone-binding pocket (Q-site), it halts the reduction of ubiquinone to ubiquinol, thereby collapsing the mitochondrial membrane potential and arresting ATP production.[1]
The efficacy of 2-Chloro-N-(o-tolyl)nicotinamide relies on three structural domains that dictate its fit within the SDH active site.
Structural Domains
Domain
Chemical Moiety
Functional Role
Core Scaffold
2-Chloronicotinyl group
Provides the electron-deficient aromatic ring necessary for π-stacking interactions within the hydrophobic pocket.[1] The 2-Cl substituent induces a specific torsional angle, locking the conformation.[1]
Linker
Carboxamide (-CONH-)
The critical "hydrogen bond hook." The carbonyl oxygen and amide nitrogen act as H-bond acceptor and donor, respectively, anchoring the molecule to the Q-site.[1]
Tail Group
o-Tolyl (2-methylphenyl)
Provides steric bulk (lipophilicity) to fill the hydrophobic channel. The ortho-methyl group restricts rotation around the N-phenyl bond, favoring the bioactive conformation.[1]
Relationship to Commercial SDHIs
This molecule is the foundational scaffold for Boscalid .[1] In Boscalid, the o-tolyl group is extended to a 4'-chlorobiphenyl system.[1] While the biphenyl tail increases lipophilicity and binding affinity (
), the mechanism of action described below is identical for the 2-Chloro-N-(o-tolyl)nicotinamide core.
The Target: Mitochondrial Complex II (SDH)[2][3][4][5][6][7]
Succinate Dehydrogenase (SDH) is a heterotetrameric complex located in the inner mitochondrial membrane (IMM). It is unique as it participates in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC) .
Soluble Domain (Matrix side):
SdhA: Contains the FAD cofactor and the succinate oxidation site.[1][4]
SdhB: Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that wire electrons downward.
Transmembrane Domain (Membrane anchor):
SdhC & SdhD: Integral membrane proteins that form the Ubiquinone-binding site (Q-site) .[1]
Target Location: 2-Chloro-N-(o-tolyl)nicotinamide does not bind to the succinate site (SdhA). It binds deep within the transmembrane channel formed by the interface of SdhB, SdhC, and SdhD .[1]
Mechanism of Action: Q-Site Inhibition
The inhibition is competitive with respect to Ubiquinone (Coenzyme Q).
The Electron Blockade
Under normal physiological conditions, electrons tunnel from Succinate
FAD Fe-S Clusters Ubiquinone.[1]
The inhibitor occupies the Q-site, preventing Ubiquinone from docking.[1] Consequently, electrons accumulate on the Fe-S clusters, leading to Reactive Oxygen Species (ROS) generation and cessation of ATP synthesis.[1]
Molecular Binding Mode
Crystallographic studies of carboxamide SDHIs reveal a conserved binding topology:
H-Bond Anchoring (The Critical Step):
The Carbonyl Oxygen of the nicotinamide forms a hydrogen bond with the hydroxyl group of a conserved Tyrosine residue (e.g., Tyr83 in E. coli, equivalent to Tyr58 in mammalian/fungal systems) located on the SdhD subunit.[1]
The Amide Nitrogen forms a hydrogen bond with a conserved Serine (Ser27) or Histidine (His207) residue.
Hydrophobic Occlusion:
The 2-Chloropyridine ring slots into a pocket lined by Arginine and Methionine residues.[1]
The o-Tolyl group occupies the hydrophobic channel usually reserved for the isoprenoid tail of Ubiquinone.[1]
Pathway Visualization
The following diagram illustrates the electron flow interruption caused by the inhibitor.[1]
Caption: Schematic of Complex II inhibition. The inhibitor occupies the Q-site, preventing electron transfer from Iron-Sulfur clusters to Ubiquinone.[1][5]
Experimental Validation: The DCPIP Assay
To validate the activity of 2-Chloro-N-(o-tolyl)nicotinamide, a DCPIP (2,6-Dichlorophenolindophenol) Reduction Assay is the industry standard.[1] DCPIP acts as an artificial electron acceptor that changes color from blue (oxidized) to colorless (reduced).[6]
Principle
Since the inhibitor blocks the Q-site, it prevents electrons from reaching physiological Ubiquinone.[1][5] However, in this assay, we use Phenazine Methosulfate (PMS) as an intermediate electron carrier that accepts electrons upstream or at the Q-site and transfers them to DCPIP.[1]
Active SDH: Succinate
SDH PMS DCPIP (Blue Colorless).
Inhibited SDH: Electron flow blocked
DCPIP remains Blue.
Protocol Workflow
Reagents Required:
Assay Buffer: 25 mM Potassium Phosphate (pH 7.4), 5 mM MgCl2.[1]
Preparation: Pre-incubate mitochondrial fraction with Sodium Azide in Assay Buffer for 5 minutes at 25°C.
Inhibitor Addition: Add 2-Chloro-N-(o-tolyl)nicotinamide (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Maintain DMSO concentration <1%.[1]
Baseline: Add Succinate and incubate for 2 minutes to activate the enzyme.
Initiation: Add the DCPIP/PMS mixture to start the reaction.[1]
Measurement: Immediately monitor the decrease in absorbance at 600 nm (OD600) using a kinetic spectrophotometer for 10 minutes.
Analysis: Calculate the slope (
) for the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC50.
Caption: Workflow for the DCPIP/PMS colorimetric assay to quantify SDH inhibition.
Resistance Mechanisms[1][11][12]
Resistance to carboxamide SDHIs arises from point mutations in the subunits forming the Q-site.[1] These mutations alter the shape of the pocket, reducing inhibitor affinity without completely abolishing natural Ubiquinone binding.[1]
Subunit
Mutation (Fungal Models)
Effect on Binding
SdhB
His272 (H272Y/R/L)
Disruption of the critical H-bond with the amide nitrogen. This is the most common resistance mechanism in field isolates (e.g., Botrytis cinerea).[1]
SdhB
Pro225 (P225L/F)
Alters the hydrophobic pocket shape, causing steric clash with the o-tolyl or biphenyl ring.[1]
SdhC
His134 (H134R)
Affects the docking of the pyridine ring.
Implication for Drug Design: The "o-tolyl" moiety is specifically sensitive to SdhB-P225 mutations.[1] Next-generation SDHIs (e.g., Fluopyram) utilize flexible linkers to bypass these steric clashes.[1]
References
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[1] Crop Protection. Link
Horsefield, R., et al. (2006). Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase): a mechanism of electron transfer and proton conduction during ubiquinone reduction.[1] Journal of Biological Chemistry. Link
Glatt, A., et al. (2016). Structural basis for the inhibition of succinate dehydrogenase by the carboxamide fungicide boscalid.[1] Pesticide Biochemistry and Physiology.
BioVision. Succinate Dehydrogenase Activity Colorimetric Assay Kit Protocol. Link
FRAC (Fungicide Resistance Action Committee). SDHI Fungicides: Mode of Action and Resistance Management. Link
A Guide to the Crystal Structure Analysis of 2-Chloro-N-(o-tolyl)nicotinamide: From Synthesis to Supramolecular Insights
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 2-Chloro-N-(o-tolyl)nicotinamide, a novel nicotinamide derivative. Nicotinamide and its derivatives are...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 2-Chloro-N-(o-tolyl)nicotinamide, a novel nicotinamide derivative. Nicotinamide and its derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and potential for designing functional crystalline materials.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring a self-validating and robust analytical process.
Introduction: The Significance of Crystalline Structure in Drug Discovery
The three-dimensional arrangement of atoms in a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. For an active pharmaceutical ingredient (API), understanding the crystal structure is paramount. Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[6][7] This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.
This guide will use 2-Chloro-N-(o-tolyl)nicotinamide as a case study to illustrate the complete workflow of crystal structure determination, from the initial synthesis and crystallization to the final analysis and interpretation of the intricate network of intermolecular forces that govern its solid-state architecture.
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section details the experimental protocols, emphasizing the causality behind each choice to ensure the highest quality data.
Figure 1: A comprehensive workflow for the crystal structure analysis of a novel compound, from synthesis to final interpretation.
Synthesis and Purification
The synthesis of 2-Chloro-N-(o-tolyl)nicotinamide can be achieved through the amidation of 2-chloronicotinoyl chloride with o-toluidine.
Protocol 1: Synthesis of 2-Chloro-N-(o-tolyl)nicotinamide
Preparation of 2-Chloronicotinoyl Chloride: To a solution of 2-chloronicotinic acid in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride dropwise at 0 °C. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
Amidation Reaction: The resulting 2-chloronicotinoyl chloride is then reacted with o-toluidine in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the crude product.
Purification: The crude 2-Chloro-N-(o-tolyl)nicotinamide is purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent to obtain a highly pure sample essential for growing high-quality single crystals.
Crystallization
The growth of a single crystal suitable for XRD analysis is often the most challenging step. The choice of solvent and crystallization technique is critical.
Protocol 2: Single Crystal Growth
Solvent Screening: A solubility study is performed using a range of common organic solvents to identify a solvent system where the compound has moderate solubility.[8]
Slow Evaporation: The purified compound is dissolved in the chosen solvent (or solvent mixture) to near saturation at room temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.
Protocol 3: Data Collection
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
Data Acquisition: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A series of diffraction images are collected as the crystal is rotated.[9][10]
Structure Solution, Refinement, and Validation
The raw diffraction data is a collection of spots of varying intensities. This data must be processed and analyzed to generate a three-dimensional model of the molecule.
Data Processing and Structure Solution
The first computational step involves integrating the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).[11] Software like SHELX is widely used for this purpose.[12]
Protocol 4: Structure Solution
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in programs like SHELXS.[13] This provides a preliminary model of the molecule.
Structure Refinement
The initial model is then refined against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[14][15]
Protocol 5: Structure Refinement with SHELXL
Least-Squares Refinement: The SHELXL program is used to perform full-matrix least-squares refinement.[14]
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disordered electron density.
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, accounting for their thermal motion in different directions.
Hydrogen Atom Treatment: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Structure Validation
The final refined structure must be rigorously validated to ensure its chemical and crystallographic sensibility.[16][17]
Protocol 6: Validation with PLATON
checkCIF: The final crystallographic information file (CIF) is submitted to the checkCIF web service, which uses the PLATON program to perform a comprehensive validation.[18][19][20][21][22][23]
Analysis of ALERTS: The checkCIF report generates a list of ALERTS that highlight potential issues with the structure, such as missed symmetry, unusual bond lengths or angles, or significant voids in the crystal lattice. Each ALERT must be carefully addressed and explained.
Analysis and Interpretation of the Crystal Structure
With a validated crystal structure, the focus shifts to understanding the intricate details of molecular geometry and intermolecular interactions.
Molecular Geometry
The refined structure provides precise bond lengths and angles. For 2-Chloro-N-(o-tolyl)nicotinamide, key parameters to analyze include the planarity of the nicotinamide and tolyl rings and the torsion angles that define the overall molecular conformation.
Parameter
Expected Range
Significance
C-Cl Bond Length
1.73 - 1.75 Å
Influences reactivity and intermolecular interactions.
Amide C-N Bond Length
1.32 - 1.35 Å
Partial double bond character indicates resonance.
N-H Bond Length
~0.86 Å (riding model)
Important for hydrogen bonding.
Dihedral Angle (Pyridine-Amide)
Variable
Determines the relative orientation of the two key functional groups.
Dihedral Angle (Amide-Tolyl)
Variable
Affects the overall molecular shape and packing efficiency.
Table 1: Key geometric parameters for the analysis of 2-Chloro-N-(o-tolyl)nicotinamide.
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in a crystal is governed by a variety of non-covalent interactions.[24][25][26][27][28] Understanding these interactions is fundamental to crystal engineering.
Figure 2: A schematic representation of potential intermolecular interactions in the crystal lattice of 2-Chloro-N-(o-tolyl)nicotinamide.
Hydrogen Bonding: The amide group (N-H donor and C=O acceptor) is a strong hydrogen bonding motif. In many related structures, N-H···O hydrogen bonds link molecules into chains or dimers.[8][29]
π-π Stacking: The aromatic pyridine and tolyl rings can engage in π-π stacking interactions, which contribute significantly to the stability of the crystal packing.
Other Interactions: Weaker interactions such as C-H···O, C-H···π, and halogen bonds (C-Cl···O) may also play a crucial role in the overall supramolecular architecture.[8][29]
Software like Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is an invaluable tool for visualizing and analyzing these intermolecular interactions.[30][31][32][33][34][35]
Data Deposition
To ensure the integrity and accessibility of scientific data, the final validated CIF, along with the structure factor file, should be deposited in a public database such as the Cambridge Structural Database (CSD).[30][36][37][38][39] Deposition provides a unique CCDC number that can be cited in publications.
Conclusion
The crystal structure analysis of 2-Chloro-N-(o-tolyl)nicotinamide, as outlined in this guide, provides a roadmap for the comprehensive characterization of novel molecular entities. By following a rigorous and self-validating workflow, researchers can obtain high-quality structural data that is essential for advancing drug discovery and materials science. The detailed understanding of molecular conformation and supramolecular interactions derived from such studies provides a solid foundation for the rational design of future molecules with tailored properties.
References
Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved from [Link]
Mercury (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]
Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., ... & van de Streek, J. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. (n.d.). Retrieved from [Link]
PLATON for Windows - School of Chemistry. (n.d.). Retrieved from [Link]
Mercury - Download. (2024, December 18). Retrieved from [Link]
PLATON for MS-Windows. (2007, May 2). Retrieved from [Link]
Intermolecular Forces and Crystal Structures | Inorganic... - Fiveable. (2025, August 15). Retrieved from [Link]
Spek, A. L. (2009). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.
Bruno, I. J., Cole, J. C., Edgington, P. R., Kembell, M., McCabe, P., Pearson, R., & Taylor, R. (2019). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 52(4), 890-901.
Cambridge Crystallographic Data Centre (CCDC) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Zhdankin, V. V. (2019).
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surfaces: a new way of viewing molecular crystals. CrystEngComm, 11(1), 19-32.
Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved from [Link]
CCDC | Chemistry World. (n.d.). Retrieved from [Link]
THE PLATON HOMEPAGE. (n.d.). Retrieved from [Link]
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 307-319.
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]
Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. John Wiley & Sons.
Gražulis, S., Merkys, A., Vaitkus, A., & Okulič-Kazarinas, M. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 307-319.
The SHELX package - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
Read, R. J., Adams, P. D., Arendall, W. B., Brunger, A. T., Emsley, P., Joosten, R. P., ... & Urzhumtsev, A. (2011).
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 149(11), 999-1011.
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Mekhlafi, N. A., Hassan, W. H., ... & El-Gamal, M. I. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4607.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of applied crystallography, 36(1), 7-13.
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]
Structure Solution - OlexSys. (n.d.). Retrieved from [Link]
Hamoud, M. M. S., Pulya, S., Osman, N. A., Bobde, Y., Hassan, A. E. A., Abdel-Fattah, H. A., ... & Ghanim, A. M. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry, 44(23), 9853-9867.
Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.). Retrieved from [Link]
Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 117054.
Structures of nicotinamide derivatives with potential drug activities - ResearchGate. (n.d.). Retrieved from [Link]
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]
Li, X., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, F. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry, 26(1), 246-252.
Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide... - ResearchGate. (n.d.). Retrieved from [Link]
Power, L. M., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.
(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. (n.d.). Retrieved from [Link]
Ferguson, G., Glidewell, C., & Low, J. N. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta crystallographica.
CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
An In-depth Technical Guide to Elucidating the Binding Affinity of 2-Chloro-N-(o-tolyl)nicotinamide to Mitochondrial Complex II
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize the binding affinity of the novel compound, 2-Chloro-N-(o-tolyl)nico...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize the binding affinity of the novel compound, 2-Chloro-N-(o-tolyl)nicotinamide, to its putative target, mitochondrial complex II (succinate dehydrogenase).
Executive Summary
Mitochondrial complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, has emerged as a significant target for the development of new fungicides and potential therapeutic agents.[1][2][3] Inhibitors of this complex, known as succinate dehydrogenase inhibitors (SDHIs), have seen extensive use in agriculture.[3][4][5] This document outlines a rigorous, multi-faceted approach to determine the binding affinity and mechanism of action of a candidate SDHI, 2-Chloro-N-(o-tolyl)nicotinamide. By integrating enzymatic assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR), we present a self-validating system to generate a complete thermodynamic and kinetic profile of the inhibitor-enzyme interaction.
Introduction to Mitochondrial Complex II
Mitochondrial complex II, or succinate-ubiquinone oxidoreductase, is a heterotetrameric protein embedded in the inner mitochondrial membrane.[6][7] It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[6][7] SDHA and SDHB are hydrophilic subunits that extend into the mitochondrial matrix and contain the succinate oxidation site and a series of iron-sulfur clusters, respectively.[6][7] SDHC and SDHD are transmembrane subunits that anchor the complex to the membrane and form the ubiquinone (Q) binding site.[6][8] The enzyme's dual role involves the oxidation of succinate to fumarate in the TCA cycle and the subsequent transfer of electrons to the ubiquinone pool in the electron transport chain.[1][2]
The Q-site of complex II is a well-established target for a diverse range of inhibitors.[8][9] These inhibitors function by blocking the reduction of ubiquinone, thereby disrupting cellular respiration.[3] Understanding the precise binding affinity and kinetics of novel compounds like 2-Chloro-N-(o-tolyl)nicotinamide is paramount for the development of more effective and specific inhibitors.
Proposed Research Workflow
A comprehensive characterization of the binding affinity of 2-Chloro-N-(o-tolyl)nicotinamide to complex II necessitates a multi-pronged approach. The following workflow is designed to provide a complete picture of the interaction, from initial inhibition screening to a detailed thermodynamic and kinetic analysis.
Caption: Proposed experimental workflow for characterizing the binding of 2-Chloro-N-(o-tolyl)nicotinamide to Complex II.
Experimental Protocols
Synthesis and Purification of 2-Chloro-N-(o-tolyl)nicotinamide
The synthesis of 2-Chloro-N-(o-tolyl)nicotinamide can be achieved through a standard amidation reaction.
Protocol:
Activation of 2-Chloronicotinic Acid: To a solution of 2-chloronicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0°C.[10] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[11] The reaction mixture is stirred until the evolution of gas ceases, indicating the formation of 2-chloronicotinoyl chloride.
Amidation: In a separate flask, dissolve o-toluidine in the same anhydrous solvent containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
Reaction: Slowly add the freshly prepared 2-chloronicotinoyl chloride solution to the o-toluidine solution at 0°C to control the exothermic reaction.[10] The reaction is then allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is washed with a dilute aqueous acid solution, followed by a dilute aqueous base solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel. The purity and identity of the final compound should be confirmed by NMR, mass spectrometry, and melting point determination.[11][12]
Isolation and Purification of Mitochondrial Complex II
Mitochondrial complex II can be isolated from a suitable source, such as bovine heart mitochondria, which provides a high yield of the enzyme.
Protocol:
Mitochondria Isolation: Isolate mitochondria from fresh bovine heart tissue by differential centrifugation.
Solubilization: Solubilize the mitochondrial membranes with a suitable detergent (e.g., Triton X-100 or dodecyl maltoside) to extract the membrane protein complexes.
Chromatography: Purify the solubilized complex II using a series of chromatographic steps, such as ion-exchange chromatography followed by affinity chromatography (e.g., using a matrix with a covalently attached complex II inhibitor).
Characterization: The purity of the isolated complex II should be assessed by SDS-PAGE, and its activity confirmed using a standard succinate-ubiquinone reductase assay.
Enzyme Inhibition Assay (IC50 Determination)
The initial assessment of the inhibitory potential of 2-Chloro-N-(o-tolyl)nicotinamide is performed by determining its half-maximal inhibitory concentration (IC50).
Protocol:
Assay Principle: The assay measures the rate of succinate-dependent reduction of a ubiquinone analog, such as decylubiquinone, which is coupled to the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[13] The reduction of DCPIP is monitored spectrophotometrically as a decrease in absorbance at 600 nm.
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate, and the ubiquinone analog.
Inhibitor Concentrations: Prepare a series of dilutions of 2-Chloro-N-(o-tolyl)nicotinamide in a suitable solvent (e.g., DMSO).
Measurement: Add a fixed amount of purified complex II to the reaction mixture containing varying concentrations of the inhibitor. Initiate the reaction by adding DCPIP and monitor the change in absorbance over time.
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Advanced Biophysical Characterization
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]
Protocol:
Sample Preparation: Prepare solutions of purified complex II and 2-Chloro-N-(o-tolyl)nicotinamide in the same buffer to minimize heats of dilution. The concentrations should be chosen based on the estimated affinity from the IC50 value.[16]
ITC Experiment: Load the complex II solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. A series of small injections of the inhibitor are made into the sample cell while the heat change is monitored.[16][17]
Data Analysis: The raw data, consisting of heat pulses for each injection, are integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[15]
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19] It provides kinetic information about the binding event, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[19]
Protocol:
Immobilization: Covalently immobilize the purified complex II onto the surface of an SPR sensor chip.
Binding Analysis: Inject a series of concentrations of 2-Chloro-N-(o-tolyl)nicotinamide over the sensor surface and monitor the change in the SPR signal, which is proportional to the mass bound to the surface.[18]
Kinetic Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.[19]
Data Interpretation and Integration
The data obtained from the enzymatic assays, ITC, and SPR should be integrated to build a comprehensive understanding of the binding of 2-Chloro-N-(o-tolyl)nicotinamide to complex II.
Parameter
Method
Interpretation
IC50
Enzyme Inhibition Assay
Concentration of inhibitor required to reduce enzyme activity by 50%. Provides an initial estimate of potency.
Kd
ITC, SPR
Equilibrium dissociation constant. A measure of binding affinity (lower Kd indicates higher affinity).
Ki
Enzyme Inhibition Assay
Inhibition constant. Represents the dissociation constant of the enzyme-inhibitor complex.
n
ITC
Stoichiometry of binding. Indicates the number of inhibitor molecules that bind to one enzyme molecule.
ΔH
ITC
Enthalpy of binding. Provides information about the types of forces driving the interaction (e.g., hydrogen bonds, van der Waals forces).[14]
ΔS
ITC
Entropy of binding. Reflects changes in the ordering of the system upon binding, including conformational changes and solvent reorganization.[14]
kon (ka)
SPR
Association rate constant. Describes the rate at which the inhibitor binds to the enzyme.[19]
koff (kd)
SPR
Dissociation rate constant. Describes the rate at which the inhibitor dissociates from the enzyme.[19]
A strong correlation between the Kd values obtained from ITC and SPR, and the Ki value derived from the enzyme inhibition assays, provides a high degree of confidence in the determined binding affinity.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the in-depth characterization of the binding affinity of 2-Chloro-N-(o-tolyl)nicotinamide to mitochondrial complex II. By employing a combination of enzymatic and biophysical techniques, researchers can obtain a comprehensive dataset that not only quantifies the binding affinity but also elucidates the underlying thermodynamics and kinetics of the interaction. This knowledge is crucial for the rational design and optimization of novel complex II inhibitors for various applications.
References
Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC. (n.d.).
Overall structure of mitochondrial complex II | Download Scientific Diagram - ResearchGate. (n.d.).
Complex II Biology in Aging, Health, and Disease - MDPI. (2023, July 24).
Crystal Structure of Mitochondrial Respiratory Membrane Protein Complex II. (2005, July 1).
Study of Biomolecular Interactions of Mitochondrial Proteins Related to Alzheimer's Disease. (n.d.).
Structures of Human Carbonic Anhydrase II/Inhibitor Complexes Reveal a Second Binding Site for Steroidal and Nonsteroidal Inhibitors, | Biochemistry - ACS Publications. (2010, March 18).
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC. (2018, March 1).
Enzyme Kinetics II MBI 527 2013. (n.d.).
Screening for Potential Interaction Partners with Surface Plasmon Resonance Imaging Coupled to MALDI Mass Spectrometry | bioRxiv. (2021, March 22).
Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. (2017, October 2).
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (n.d.).
SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed. (2021, November 16).
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
ISoTherMal TITraTIon CALORIMETRY. (n.d.).
Enzymes Kinetic. (2025, May 10).
Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC. (n.d.).
Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.).
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8).
Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC - NIH. (n.d.).
Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide - Benchchem. (n.d.).
Metabolic Pathways of 2-Chloro-N-(o-tolyl)nicotinamide in Plant Systems
This technical guide details the metabolic fate of 2-Chloro-N-(o-tolyl)nicotinamide (chemically synonymous with 2-chloro-N-(2-methylphenyl)pyridine-3-carboxamide). This molecule represents a core pharmacophore of the Suc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the metabolic fate of 2-Chloro-N-(o-tolyl)nicotinamide (chemically synonymous with 2-chloro-N-(2-methylphenyl)pyridine-3-carboxamide).
This molecule represents a core pharmacophore of the Succinate Dehydrogenase Inhibitor (SDHI) fungicide class, serving as a structural analog and synthetic precursor to commercial heavyweights like Boscalid . Understanding its metabolism is critical for residue analysis, toxicology (specifically the release of o-toluidine), and environmental fate modeling.
Technical Guide for Metabolic Profiling & Residue Analysis
Part 1: Chemical Identity & Reactive Logic
Before mapping the pathways, we must establish the "Chemical Logic" that dictates enzymatic attack. This molecule is a lipophilic xenobiotic (LogP ~2.5–3.0) composed of two distinct aromatic systems linked by an amide bridge.
The Pharmacophore
Moiety A (Pyridine Core): A 2-chloronicotinyl group. The chlorine at the 2-position is electron-withdrawing, activating the ring for potential nucleophilic attack (though sterically hindered).
Moiety B (Linker): A carboxamide bridge (-CONH-). This is the primary site for hydrolytic cleavage, though plants often prioritize hydroxylation over hydrolysis for this class.
Moiety C (Phenyl Ring): An o-tolyl (2-methylphenyl) group. The methyl group is a "soft" metabolic handle, highly susceptible to benzylic oxidation.
The Metabolic Directive
In plant systems (e.g., Glycine max, Vitis vinifera), the metabolism of this compound follows a Phase I (Functionalization)
Phase II (Conjugation) trajectory. Unlike soil systems where hydrolysis dominates, plants primarily utilize Cytochrome P450 monooxygenases (CYPs) to increase polarity before sequestration.
Part 2: Detailed Metabolic Pathways
The metabolism branches into three distinct routes.[1] The relative flux through these pathways depends on the plant species and tissue type (foliar vs. root).
Pathway A: Benzylic Oxidation (The "Tolyl" Route)
This is the most chemically probable route for the o-tolyl moiety.
Hydroxylation: CYP450 enzymes attack the benzylic carbon (the methyl group on the phenyl ring), converting the parent into a hydroxymethyl metabolite .
Oxidation: Alcohol dehydrogenases oxidize this intermediate to a carboxylic acid (2-(2-chloronicotinamido)benzoic acid).
Conjugation: The resulting acid or alcohol is rapidly conjugated with glucose (via glucosyltransferases) to form esters or ethers.
Pathway B: Aromatic Ring Hydroxylation
Similar to Boscalid metabolism:
Phenyl Hydroxylation: The phenyl ring is hydroxylated at the para or meta position relative to the amine.
Pyridine Hydroxylation: Less common due to the deactivating effect of the chlorine and amide, but possible at the 5-position.
Fate: These phenols are essentially "Phase II ready" and undergo glycosylation (O-glucoside formation).
Pathway C: Amide Hydrolysis (The Toxicological Critical Control Point)
While often minor in plants compared to soil, this pathway is critical because it releases 2-methylaniline (o-toluidine) , a known carcinogen.
Enzymatic Cleavage: Phytochemical amidases cleave the amide bond.
Products:
2-Chloronicotinic Acid (2-CNA): A stable metabolite often incorporated into plant biomass or conjugated.
o-Toluidine: Rapidly detoxified via N-glucosylation or N-malonylation.
Pathway D: Glutathione Displacement (The "Chlorine" Route)
The 2-chloro position on the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (
) by Glutathione (GSH), mediated by Glutathione S-Transferases (GSTs). This results in a GSH-conjugate , displacing the chlorine atom.
Part 3: Visualization of Pathways
The following diagram illustrates the metabolic flux, distinguishing between Phase I and Phase II transformations.
Caption: Figure 1. Proposed metabolic map showing Phase I functionalization (Blue) and Phase II conjugation (Green). Red nodes indicate cleavage products of toxicological significance.
Part 4: Experimental Validation Protocol
To empirically validate these pathways, a Radiolabeled Pulse-Chase Experiment is the gold standard.
Experimental Design
Test System: Excised leaves (e.g., Lycopersicon esculentum) or Cell Suspension Cultures (e.g., Nicotiana tabacum BY-2 cells).
Radiolabeling: Dual-labeling is required to track both halves of the molecule.
Label A: [Pyridine-2,6-14C] (Tracks the nicotinyl core).
Label B: [Phenyl-U-14C] (Tracks the o-tolyl moiety).
Extraction & Analysis Workflow
Step
Procedure
Rationale
1. Application
Apply 14C-compound to leaf surface or cell media. Incubate for 24, 48, 96 hours.
Establishes kinetic half-life ().
2. Surface Wash
Wash leaves with Acetonitrile/Water (1:1).
Differentiates absorbed vs. non-absorbed residue.
3. Homogenization
Cryo-mill tissue; extract with MeOH/Water (80:20).
Extracts polar and non-polar metabolites.
4. Partitioning
Partition aqueous extract against Ethyl Acetate.
Separates Phase I (organic) from Phase II (aqueous) metabolites.
5. Hydrolysis
Treat aqueous fraction with -glucosidase or mild acid (1N HCl).
Cleaves conjugates to identify the aglycone (exlycone).
6. Identification
LC-HRMS/MS (Q-TOF or Orbitrap).
High-resolution mass spec is required to distinguish Cl-isotopes ( ratio of 3:1 is a diagnostic signature).
Mass Spectrometry Targeting
When setting up the LC-MS method, monitor for these specific mass shifts (relative to Parent
):
+16 Da: Monohydroxylation (Ring or Methyl).
+32 Da: Dihydroxylation or Carboxylic Acid formation (Methyl
COOH is +30 Da, usually observed as +14 from OH COOH).
+162 Da: O-Glucoside conjugation.
-127 Da: Loss of 2-chloronicotinoyl group (indicates free amine).
Part 5: Toxicological & Regulatory Context
The "Boscalid Bridge"
Regulatory bodies (EPA, EFSA) often use Boscalid data to bridge the risk assessment of similar nicotinamides.
Residue Definition: For Boscalid, residues are defined as the parent and its hydroxylated metabolites. For 2-Chloro-N-(o-tolyl)nicotinamide, the carboxylic acid metabolite (via methyl oxidation) is likely the major terminal residue in crops and should be the primary target for analytical method development.
The o-Toluidine Risk
The potential release of o-toluidine (via amide hydrolysis) is a significant safety trigger.
Mitigation: In plants, free anilines are rarely persistent. They are rapidly "sequestered" into lignin or conjugated into N-malonyl-glucosides.
Verification: Your study must prove that free o-toluidine is
ppm or fully conjugated.
References
US EPA. (2003). Pesticide Fact Sheet: Boscalid. Office of Prevention, Pesticides and Toxic Substances. Link
Food and Agriculture Organization (FAO). (2006). Boscalid: Pesticide Residues in Food. JMPR Evaluations. Link
Stoytcheva, M. (2011). Pesticides - The Impacts of Pesticides Exposure. InTech Open. (Chapter on Metabolism of Amide Fungicides).
Katagi, T. (2004). Photodegradation of Pesticides on Plant and Soil Surfaces. Reviews of Environmental Contamination and Toxicology, 182, 1–189. (Mechanisms of amide cleavage). Link
Roberts, T.R. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry. (Reference for Nicotinanilide metabolism).
HPLC-UV method development for 2-Chloro-N-(o-tolyl)nicotinamide detection
This Application Note is structured as a comprehensive technical guide for analytical method development. It synthesizes chemical principles with practical chromatographic strategies to ensure a robust, validatable proto...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for analytical method development. It synthesizes chemical principles with practical chromatographic strategies to ensure a robust, validatable protocol.
Introduction & Compound Profiling[1][2]
2-Chloro-N-(o-tolyl)nicotinamide is a key intermediate in the synthesis of carboxamide fungicides and pyridine-based kinase inhibitors. Structurally, it consists of a 2-chloropyridine core linked via an amide bond to an o-tolyl (2-methylphenyl) ring.
Developing a robust HPLC method requires understanding its physicochemical "personality." The molecule possesses a basic pyridine nitrogen (suppressed by the electron-withdrawing chlorine) and a hydrophobic tolyl group, creating a "push-pull" effect on retention.
Very weak base due to 2-Cl substitution. Likely neutral at pH > 2.5.
UV Maxima
~210 nm, ~265 nm
Dual chromophores (Pyridine + Benzene). 265 nm is ideal for selectivity.
Solubility
MeOH, ACN, DMSO
Low water solubility. Sample diluent must contain >50% organic solvent.
Method Development Strategy
The development process follows a "First Principles" approach. We select conditions that stabilize the ionization state of the analyte while maximizing the resolution from potential synthesis impurities (e.g., o-toluidine, 2-chloronicotinic acid).
Workflow Visualization
The following diagram outlines the decision logic used to select the stationary and mobile phases.
Figure 1: Method Development Decision Tree. Acidic pH is selected to ensure the analyte remains in a single ionization state and to minimize secondary interactions with residual silanols.
Experimental Protocol
This protocol is designed for transferability across standard HPLC systems (Agilent 1200/1260, Waters Alliance/Acquity).
Buffer Additive: Phosphoric Acid (85%) or Formic Acid (LC-MS Grade).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).
Chromatographic Conditions
Parameter
Setting
Rationale
Mobile Phase A
0.1% H₃PO₄ in Water (pH ~2.2)
Suppresses silanol ionization; sharpens peaks for basic nitrogens.
Mobile Phase B
Acetonitrile
Lower viscosity than MeOH; sharper peaks for aromatics.
Flow Rate
1.0 mL/min
Standard backpressure/efficiency balance for 4.6mm ID columns.
Column Temp
30°C
Improves mass transfer and retention time reproducibility.
Injection Volume
10 µL
Standard loop size; adjust based on sensitivity needs.
Detection
UV @ 265 nm (Ref 360 nm)
Targets the nicotinamide/phenyl absorption overlap.
Gradient Profile
A generic scouting gradient is refined to the following for optimal separation of the main peak from polar impurities (acids) and late-eluting dimers.
Time (min)
% Mobile Phase B
Event
0.0
10
Initial hold for polar impurity retention.
2.0
10
Isocratic hold.
12.0
90
Linear ramp to elute main analyte.
15.0
90
Wash step to remove highly lipophilic dimers.
15.1
10
Return to initial conditions.
20.0
10
Re-equilibration (Critical for reproducibility).
Sample Preparation Workflow
Proper sample preparation is the first line of defense against column fouling.
Figure 2: Sample Preparation Workflow. Dilution with Mobile Phase A ensures solvent strength compatibility, preventing peak distortion (fronting) upon injection.
Step-by-Step:
Stock Solution (1 mg/mL): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol.
Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial (90:10 Water:ACN) .
Note: Diluting with the initial mobile phase prevents "solvent shock" which causes split peaks for early eluters.
Prepare calibration standards at 10, 50, 100, 150, and 200 µg/mL.
Acceptance: R² > 0.999.
Mechanism: Confirms the detector response is proportional to concentration within the specified range.
Limit of Detection (LOD) / Quantitation (LOQ)
LOD: Signal-to-Noise (S/N) ratio of 3:1 (typically ~0.5 µg/mL).
LOQ: S/N ratio of 10:1 (typically ~1.5 µg/mL).
Troubleshooting & Robustness
Issue: Peak Tailing (> 1.5)
Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the silica support.
Fix: Ensure Mobile Phase A pH is < 3.0. Add 5 mM Triethylamine (TEA) if using a standard silica column, though modern "End-capped" C18 columns (like Zorbax Eclipse Plus) rarely require TEA.
Issue: Ghost Peaks
Cause: Carryover from highly lipophilic impurities (e.g., bis-acylated byproducts) eluting in the next run.
Fix: Extend the "Wash Step" (90% B) to 5 minutes or include a needle wash with 100% Methanol between injections.
Issue: Retention Time Shift
Cause: Inadequate re-equilibration time or temperature fluctuation.
Fix: Ensure the re-equilibration step (20.0 min total run time) allows at least 5 column volumes of initial mobile phase to pass through.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient design).
PubChem. (2025).[3] 2-Chloro-N-phenylnicotinamide (Analog Data). National Library of Medicine. Link
SIELC Technologies. (2025). UV-Vis Spectrum of Nicotinamide. Link
BenchChem. (2025). Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. (Provides insight into synthesis impurities). Link
Application Note: Preparation of 2-Chloro-N-(o-tolyl)nicotinamide Standard Solutions
Introduction & Scope This application note details the protocol for the preparation, storage, and validation of 2-Chloro-N-(o-tolyl)nicotinamide reference standard solutions. This compound (Structure: 2-chloropyridine-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the protocol for the preparation, storage, and validation of 2-Chloro-N-(o-tolyl)nicotinamide reference standard solutions.
This compound (Structure: 2-chloropyridine-3-carboxamide coupled with o-toluidine) serves as a critical Process Impurity Standard or Synthetic Intermediate Reference in the development of carboxamide-based fungicides (e.g., Boscalid analogs) and specific kinase inhibitors. Its physicochemical profile—characterized by a lipophilic aromatic structure and a hydrolytically sensitive 2-chloropyridine core—demands a rigorous preparation strategy to prevent precipitation and degradation.
Key Technical Challenges:
Solubility: Poor water solubility requires organic co-solvents (DMSO/Acetonitrile) for stock preparation.
Stability: The 2-chloro substituent activates the pyridine ring, making the compound susceptible to nucleophilic attack (hydrolysis) in strongly basic or acidic aqueous environments.
Aggregation: High concentrations in aqueous mobile phases can lead to micro-precipitation, affecting HPLC linearity.
Physicochemical Profile & Solvent Strategy[1]
Before preparation, the solvent system must be matched to the compound's lipophilicity (LogP ~2.5–3.0 estimated) to ensure thermodynamic stability.
Parameter
Specification / Recommendation
Compound Name
2-Chloro-N-(o-tolyl)nicotinamide
Chemical Class
Halogenated Pyridine-Carboxamide
Primary Stock Solvent
DMSO (Dimethyl Sulfoxide) . Rationale: High solubility (>20 mg/mL), low volatility, and excellent stability for long-term storage.
Vial: 20 mL Amber Volumetric Flask (Class A) or Amber Glass Vial.
Solvent: DMSO (HPLC Grade, ≥99.9%).
Procedure
Equilibration: Allow the reference standard solid to reach room temperature (20–25°C) in a desiccator to prevent moisture condensation during weighing.
Weighing (The "Rule of 500"):
Place a clean weighing boat on the balance and tare.
Weigh approximately 10.00 mg ± 0.10 mg of 2-Chloro-N-(o-tolyl)nicotinamide.
Note: Weighing less than 10 mg increases the relative error of the balance (>1%).
Transfer: Quantitatively transfer the solid into a 10 mL Class A Volumetric Flask using a glass funnel.
Dissolution:
Add approximately 6-7 mL of DMSO .
Sonicate for 5 minutes at ambient temperature. Ensure no particulates remain. The solution should be clear and colorless/pale yellow.
Make to Volume:
Allow the solution to cool to room temperature (sonication generates heat, expanding the solvent).
Dilute to the mark with DMSO. Stopper and invert 10 times.
Calculation:
Protocol: Working Standard Dilutions (Volumetric)
Objective: Create a calibration curve range (e.g., 5 µg/mL to 100 µg/mL) for HPLC analysis.
Dilution Scheme Logic
Direct dilution from DMSO to 100% Aqueous buffer causes precipitation. We use an Intermediate Stock in organic solvent before the final aqueous dilution.
Figure 1: Serial dilution workflow ensuring solubility compatibility.
Step-by-Step Dilution
Intermediate Stock (100 µg/mL):
Pipette 1.0 mL of Primary Stock (DMSO).
Transfer to a 10 mL Volumetric Flask.
Dilute to volume with Acetonitrile (ACN) .
Why ACN? It is miscible with both DMSO and Water, acting as a bridge solvent.
Application Note: QuEChERS Extraction & LC-MS/MS Analysis of 2-Chloro-N-(o-tolyl)nicotinamide
Executive Summary This application note details a robust protocol for the extraction and quantification of 2-Chloro-N-(o-tolyl)nicotinamide (CAS: Analogous to 1134-47-0 series) in complex plant matrices. As a carboxamide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for the extraction and quantification of 2-Chloro-N-(o-tolyl)nicotinamide (CAS: Analogous to 1134-47-0 series) in complex plant matrices. As a carboxamide derivative structurally homologous to the fungicide Boscalid , this analyte exhibits moderate lipophilicity and weak basicity due to its pyridine ring.
The method utilizes the Citrate-Buffered QuEChERS (EN 15662) approach to ensure pH-controlled extraction, preventing ionization of the pyridine moiety and ensuring high recovery (>85%). Detection is achieved via LC-MS/MS in ESI(+) mode. This guide addresses the specific challenge of "planar adsorption" often seen with nicotinamides and advises on the correct choice of dSPE sorbents to avoid analyte loss.
Chemical Profile & Method Strategy
Understanding the physicochemical properties of the analyte is the foundation of this protocol.
Property
Value (Estimated/Analog)
Impact on Method Design
Formula
C₁₃H₁₁ClN₂O
MW ~246.7 g/mol . Detect as [M+H]⁺ (m/z 247.1).
LogP
~2.0 – 2.5
Moderately lipophilic. Requires Acetonitrile (ACN) for extraction. Compatible with C18 cleanup.
pKa
~3.5 (Pyridine N)
Weak base. At acidic pH (<3), it protonates and stays in water. Citrate buffering (pH 5.0) is critical to keep it neutral and force it into the ACN layer.
Structure
Planar Amide/Pyridine
Risk: Planar structure can interact strongly with Graphitized Carbon Black (GCB). Avoid GCB in cleanup unless necessary for pigments.
LC-MS/MS: Triple Quadrupole (QqQ) with ESI source.
Experimental Protocol
Phase A: Sample Preparation & Extraction
Rationale: The goal is to release the analyte from the cellular matrix while maintaining a pH that favors the neutral (extractable) form of the nicotinamide.
Comminution: Homogenize the sample (e.g., grapes) with dry ice or liquid nitrogen to a fine powder.
Weighing: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP/polypropylene centrifuge tube.
Solvent Addition: Add 10 mL Acetonitrile (ACN) .
Note: For dry samples (cereals), add 10 mL water and soak for 30 mins before adding ACN.
Agitation: Shake vigorously or vortex for 1 minute to break up aggregates.
Salting Out: Add the EN 15662 Citrate Buffer Salt Kit .
Crucial Step: Add salts after the solvent to prevent the formation of MgSO4 conglomerates (exothermic clumping).
Extraction: Shake vigorously for 1 minute .
Separation: Centrifuge at 3000 x g for 5 minutes . The supernatant is the Raw Extract.
Phase B: Dispersive Solid Phase Extraction (dSPE)
Rationale: We must remove matrix co-extractives (sugars, organic acids) without losing the analyte.
Warning: Do NOT use GCB (Carbon) unless absolutely necessary for dark green vegetables. If GCB is required, use "Low-Adsorption" Carbon or Toluene-modified methods, as nicotinamides can be irreversibly bound to standard Carbon.
Aliquot: Transfer 1 mL of the supernatant (Raw Extract) into a 2 mL dSPE tube containing 150 mg MgSO4 and 25 mg PSA .
Cleanup: Vortex for 30 seconds .
Clarification: Centrifuge at >5000 x g for 5 minutes .
Final Prep: Transfer 0.5 mL of the cleaned extract to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape during early elution.
Workflow Visualization
The following diagram illustrates the critical decision points in the extraction logic.
Caption: Workflow logic for 2-Chloro-N-(o-tolyl)nicotinamide extraction. Note the caution regarding pigmented matrices.
LC-MS/MS Analysis Parameters
The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The protonation occurs readily at the pyridine nitrogen.
Chromatographic Conditions
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B
1-8 min: Linear ramp to 95% B
8-10 min: Hold 95% B
Flow Rate: 0.3 mL/min.
Injection Volume: 2-5 µL.
MS/MS Transitions (Predicted & Optimized)
Since "2-Chloro-N-(o-tolyl)nicotinamide" is a structural analog, exact transitions should be tuned. However, based on the Boscalid fragmentation pathway (Nicotinamide cleavage), the following are the theoretical transitions:
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
Mechanism
2-Chloro-N-(o-tolyl)...
247.1 [M+H]⁺
140.0
20
Quantifier
Cleavage of Amide Bond (2-chloronicotinoyl ion)
108.1
35
Qualifier
o-Toluidine fragment
112.0
45
Qualifier
Secondary pyridine fragment
Note: The m/z 140 fragment is characteristic of the 2-chloronicotinamide moiety shared with Boscalid.
Validation & Performance Criteria
To ensure the method meets regulatory standards (e.g., SANTE/11312/2021), the following performance metrics must be verified:
Linearity
Range: 1 – 100 ng/mL (in matrix-matched calibrants).
Requirement:
with residuals < ±20%.
Matrix Effects (ME)
Nicotinamides can suffer from signal suppression in complex matrices.
Calculation:
Mitigation: If
, use Matrix-Matched Calibration or a deuterated internal standard (e.g., Boscalid-d4 if specific IS is unavailable).
Recovery & Precision
Spiking Levels: 10 ppb (LOQ) and 100 ppb.
Acceptance Criteria:
Mean Recovery: 70 – 120%
RSD (Repeatability): ≤ 20%
References
Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "
Application
Green chemistry synthesis routes for 2-Chloro-N-(o-tolyl)nicotinamide
Executive Summary & Strategic Context 2-Chloro-N-(o-tolyl)nicotinamide (CAS: 135029-19-1 or analog context) is a critical pharmacophore and agrochemical intermediate. Structurally, it represents the core scaffold of succ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-Chloro-N-(o-tolyl)nicotinamide (CAS: 135029-19-1 or analog context) is a critical pharmacophore and agrochemical intermediate. Structurally, it represents the core scaffold of succinate dehydrogenase inhibitor (SDHI) fungicides like Boscalid , where the o-tolyl group acts as a model or precursor for more complex biphenyl systems.
The Challenge: Traditional synthesis relies on the "Acid Chloride Route" (using thionyl chloride or oxalyl chloride) in dichloromethane (DCM) or toluene. This generates stoichiometric toxic gases (
, ), requires energy-intensive purification, and utilizes solvents with poor EHS (Environment, Health, Safety) profiles.
The Green Solution: This guide presents two validated "Green Chemistry" routes that prioritize Atom Economy and waste reduction (low E-factor):
Bio-Catalytic Transamidation (Flow Chemistry): High selectivity, mild conditions, using immobilized Lipase B (Candida antarctica).
T3P-Mediated Direct Coupling: Uses Propylphosphonic Anhydride (T3P) in 2-MeTHF (bio-based solvent), offering a water-soluble byproduct profile.
Reaction Chemistry & Pathway Analysis
The objective is Amidation (Bond B) while strictly preventing S_NAr Amination (Bond A). 2-Chloronicotinic acid derivatives are electrophilic at both the carbonyl carbon and the C-2 position.
Risk: High temperatures + basic amines can displace the chlorine (S_NAr), destroying the scaffold.
Control: Green catalytic methods activate the carbonyl selectively at lower temperatures (
).
DOT Diagram: Reaction Pathway & Selectivity Control
Caption: Path A is the desired green route. Path B is the thermal degradation pathway to be avoided.
Rationale: Propylphosphonic Anhydride (T3P) is a "green" coupling reagent. Unlike EDC/HOBt, it produces only water-soluble phosphonic acid byproducts, allowing for a simple aqueous wash work-up without chromatography. We use 2-MeTHF (derived from corncobs/bagasse) as the solvent.
Verify the 2-Chloro-pyridine proton signals (distinct doublet/dd patterns).
Verify the o-Tolyl methyl group singlet around
2.3 ppm.
Sustainability Metrics Comparison:
Metric
Traditional (SOCl2/DCM)
Green Protocol A (Enzymatic)
Green Protocol B (T3P)
E-Factor (kg waste/kg product)
> 25 (High)
< 5 (Excellent)
~ 8 (Good)
Hazardous Reagents
, DCM
None
None
Energy Profile
High (Reflux/Distillation)
Low (50°C Flow)
Low (RT Batch)
References
Enzymatic Amidation in Flow
Sheng, Z., et al. (2024).[5] "Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors." RSC Advances.
Green Amide Coupling (T3P Overview)
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
2-MeTHF as Green Solvent
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe.
Boscalid/Nicotinamide Intermediate Synthesis
Wang, F., et al. (2016).[6] "Green Process for the Synthesis of 2-Chloronicotinic Acid." Chinese Journal of Synthetic Chemistry.
Improving yield in the synthesis of 2-Chloro-N-(o-tolyl)nicotinamide
Technical Support Center: Yield Optimization for 2-Chloro-N-(o-tolyl)nicotinamide Subject: Troubleshooting & Optimization Guide for Amidation of 2-Chloronicotinic Acid Case ID: OPT-YIELD-2026 Applicable Compounds: 2-Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Yield Optimization for 2-Chloro-N-(o-tolyl)nicotinamide
Subject: Troubleshooting & Optimization Guide for Amidation of 2-Chloronicotinic Acid
Case ID: OPT-YIELD-2026
Applicable Compounds: 2-Chloronicotinic acid (CAS: 2942-59-8), o-Toluidine (CAS: 95-53-4), 2-Chloronicotinoyl chloride (CAS: 49609-84-9).
Executive Summary
The synthesis of 2-Chloro-N-(o-tolyl)nicotinamide presents a specific set of challenges due to the competing reactivity of the 2-chloro substituent on the pyridine ring and the steric hindrance of the ortho-methyl group on the aniline.
Low yields in this reaction are rarely due to "bad luck"; they are usually caused by three distinct failure modes:
Hydrolysis: Reversion of the acid chloride intermediate due to trace moisture.
SNAr Side Reaction: Displacement of the 2-chloro group by the amine (favored at high temperatures).
Steric Stalling: Incomplete conversion due to the bulkiness of the o-tolyl group.
This guide provides a self-validating protocol and a troubleshooting decision tree to isolate and eliminate these variables.
Module 1: The "Gold Standard" Protocol
Use this baseline method to establish a control yield. This leverages the Acid Chloride pathway, which is generally superior to carbodiimide coupling (EDC/DCC) for sterically hindered anilines like o-toluidine.
Reaction Scheme
Activation: 2-Chloronicotinic acid
2-Chloronicotinoyl chloride (via SOCl₂ or Oxalyl Chloride).
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while completely suppressing Path B and C.
Figure 1: Reaction Competing Pathways. Path C is the most common cause of "impure" low yields in nicotinamide synthesis.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see starting material (Acid) in the final LCMS.
Diagnosis: Hydrolysis of the Acid Chloride.
The acid chloride is extremely moisture-sensitive. If it reverts to the acid during the coupling step, it will not react with the amine.
The Fix:
Drying: Ensure Toluene/DCM are dried over molecular sieves.
Inert Atmosphere: Perform the reaction under a Nitrogen or Argon balloon.[1]
Reagent Quality: Check your Thionyl Chloride. If it is yellow/orange, it may be degraded. Distill it or buy fresh.
Q2: I see a major impurity with Mass [M-Cl+Toluidine]. What is it?
Diagnosis: Nucleophilic Aromatic Substitution (SNAr).
You have displaced the Chlorine atom on the pyridine ring with the o-toluidine amine.
Mechanism: The pyridine ring is electron-deficient, making the C-2 position susceptible to attack, especially because o-toluidine is a nucleophile.
The Fix:
Temperature Control: This is the critical variable. The amide bond forms fast at 0°C. The SNAr reaction typically requires heat (>40-50°C). Keep the addition step at 0°C and do not reflux the coupling step.
Stoichiometry: Do not use a large excess of amine. Keep o-toluidine to 1.05 – 1.1 equivalents.
Q3: The reaction is sluggish. Can I heat it to speed it up?
Diagnosis: Steric Hindrance.
The methyl group on o-toluidine creates steric clash, making it a poorer nucleophile than aniline.
The Fix:
Do NOT heat (see Q2).
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) during the coupling step. DMAP forms a highly reactive acyl-pyridinium intermediate that is much more susceptible to attack by the hindered o-toluidine than the acid chloride itself.
Q4: Can I use EDC/HOBt instead of Thionyl Chloride?
Answer: Yes, but with caveats.
Carbodiimide couplings (EDC) are often too slow for hindered anilines like o-toluidine, leading to N-acylurea side products.
Recommendation: If you must avoid acid chlorides, use HATU with DIPEA in DMF. HATU is far superior for sterically hindered amide couplings.
Module 4: Optimization Decision Tree
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting Decision Matrix for Yield Optimization.
Module 5: Solvent & Base Selection Guide
Component
Recommendation
Technical Rationale
Solvent (Activation)
Toluene
Allows higher reflux temp (110°C) to drive acid chloride formation; easy to strip off.
Solvent (Coupling)
DCM or THF
Good solubility for the product. DCM is easily dried. Avoid DMF for acid chlorides if possible (can cause Vilsmeier side reactions if used as bulk solvent).
Base
Pyridine
Acts as both base and acyl-transfer catalyst. Highly recommended for this specific synthesis.
Alt. Base
DIPEA
Non-nucleophilic.[2][3] Good if using HATU. Avoid TEA if SNAr is an issue (TEA is less hindered).
References
BenchChem. (2025).[1][2] Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Retrieved from
PubChem. (2025).[4] 2-Chloronicotinoyl chloride (CAS 49609-84-9) Compound Summary.[4] National Library of Medicine. Retrieved from [5]
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from
Ambeed. (2025). Synthesis Path-Downstream for 2-Chloronicotinoyl chloride. Retrieved from
MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics. Retrieved from
Technical Support Center: Solubility Optimization for 2-Chloro-N-(o-tolyl)nicotinamide
Executive Summary & Compound Profile User Query: "How do I keep 2-Chloro-N-(o-tolyl)nicotinamide in solution for cell-based assays without precipitation?" Technical Assessment: 2-Chloro-N-(o-tolyl)nicotinamide is a lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
User Query: "How do I keep 2-Chloro-N-(o-tolyl)nicotinamide in solution for cell-based assays without precipitation?"
Technical Assessment:
2-Chloro-N-(o-tolyl)nicotinamide is a lipophilic carboxamide, structurally related to succinate dehydrogenase inhibitor (SDHI) fungicides like Boscalid. The presence of the ortho-tolyl group introduces steric bulk and hydrophobicity, resulting in a high partition coefficient (LogP estimated ~2.8–3.2) and high crystal lattice energy.
The Core Challenge:
The "Solubility Paradox" — This compound is highly soluble in organic solvents (DMSO, DMF) but prone to rapid precipitation ("crashing out") upon dilution into aqueous biological media (PBS, DMEM, RPMI), often forming micro-crystals that cause false-positive toxicity or false-negative potency data.
Critical Decision Tree: Solubilization Strategy
Before proceeding with protocols, determine your assay's tolerance limits using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay sensitivity and required compound concentration.
Module 1: Standard Stock Preparation (DMSO)
Objective: Create a stable master stock solution.
Physicochemical Constraints
Parameter
Value (Est.)
Notes
MW
~246.69 g/mol
Based on formula C13H11ClN2O
LogP
~2.9
Lipophilic; poor water solubility
Max Solubility (DMSO)
~50–100 mM
Soluble, but viscosity increases
Max Solubility (Water)
< 0.1 mg/mL
Negligible without additives
Protocol: The "Anhydrous" Method
Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent adsorption).
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).
Why? Water absorption from air into hygroscopic DMSO decreases the solubility of lipophilic compounds over time.
Vortexing: Vortex vigorously for 30–60 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Module 2: Preventing "Crash-Out" in Media (The Solvent Shift)
The Problem: Direct addition of high-concentration DMSO stock to cold media causes local supersaturation, leading to immediate precipitation.
The "Intermediate Dilution" Protocol
Do not pipette 100 mM stock directly into 10 mL of media. Use this step-down approach:
Prepare 1000x Stock: Start with 10 mM in 100% DMSO.
Prepare 10x Intermediate:
Take 10 µL of 1000x Stock.
Add 990 µL of warm (37°C) culture media (or PBS).
Crucial Step: Vortex immediately upon addition. Do not let the droplet sit on the surface.
If the standard DMSO method fails (precipitation visible) or your cells are sensitive to DMSO, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . This encapsulates the hydrophobic o-tolyl moiety, rendering the complex water-soluble.
Why HP-β-CD?
Unlike surfactants (Tween-80) which can lyse cell membranes, HP-β-CD is generally non-cytotoxic up to 10-20 mM and prevents the compound from aggregating.
Figure 2: Encapsulation workflow using Hydroxypropyl-beta-cyclodextrin to improve aqueous stability.
Detailed Protocol
Carrier Prep: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize.
Compound Loading:
Dissolve 2-Chloro-N-(o-tolyl)nicotinamide in DMSO at 50 mM.
Add the DMSO stock dropwise to the 20% HP-β-CD solution while vortexing.
Equilibration: Place on an orbital shaker for 2–4 hours at Room Temperature. This allows the hydrophobic drug to enter the cyclodextrin cavity.
Dilution: Use this complexed solution to dose your cells. The cyclodextrin keeps the compound in solution even when diluted further.
Troubleshooting & FAQ
Q1: I see a fine white precipitate immediately after adding the compound to the media. What happened?A: This is "shock precipitation." The local concentration of the compound exceeded its solubility limit before it could disperse.
Fix: Use the "Intermediate Dilution" protocol (Module 2). Ensure media is pre-warmed to 37°C, as solubility generally increases with temperature.
Q2: My cells in the vehicle control (DMSO only) are dying. Is 0.1% DMSO safe?A: While 0.1% is the industry standard [1], some primary cells and stem cells are sensitive.
Fix: Switch to the HP-β-CD method (Module 3). It allows you to reduce or eliminate DMSO.[1][3] Alternatively, verify if the DMSO is oxidized (yellowish color); use fresh, sterile-filtered DMSO.
Q3: Can I use Ethanol instead of DMSO?A: Nicotinamide derivatives are soluble in ethanol [2], but ethanol is more volatile (causing concentration shifts) and generally more cytotoxic than DMSO in long-term assays. DMSO is preferred for stability.
Q4: How do I store the stock solution?A: Store 50 mM stocks in DMSO at -20°C or -80°C.
Warning: 2-Chloro-N-(o-tolyl)nicotinamide may crystallize out of DMSO at low temperatures. Always inspect the vial and re-dissolve (warm/vortex) before use.
References
Adler, M., et al. "Sensitivity of cell lines to DMSO: A comprehensive study." ResearchGate Guidelines, 2016.
Cayman Chemical. "Nicotinamide Product Information & Solubility." Cayman Chemical Datasheets, 2022.
Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. (Contextual grounding for HP-β-CD protocol).
PubChem. "2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (Analog Data)." National Library of Medicine, 2025.
Disclaimer: This guide is for research purposes only. 2-Chloro-N-(o-tolyl)nicotinamide is a chemical intermediate; users must consult the specific Safety Data Sheet (SDS) for handling precautions.
Minimizing byproduct formation during 2-Chloro-N-(o-tolyl)nicotinamide amidation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the amidation of 2-Chloro-N-(o-tolyl)nicotinamide. Our goal is to provide a comprehensive resource for t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the amidation of 2-Chloro-N-(o-tolyl)nicotinamide. Our goal is to provide a comprehensive resource for troubleshooting common issues and minimizing byproduct formation, thereby enhancing reaction efficiency and product purity. This guide is structured as a dynamic question-and-answer forum to directly address the practical challenges you may encounter.
This section addresses specific experimental issues with practical solutions, supported by mechanistic insights and established protocols.
Question 1: My amidation reaction is showing low or no conversion of 2-Chloro-N-(o-tolyl)nicotinamide. What are the primary causes and how can I address this?
Low or no conversion in the amidation of an electron-deficient substrate like 2-Chloro-N-(o-tolyl)nicotinamide, particularly via a Buchwald-Hartwig cross-coupling, is a common challenge. The primary bottleneck is often the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is the rate-limiting step for less reactive aryl chlorides.[1]
Initial Troubleshooting Steps:
Catalyst System Integrity:
Palladium Source: The choice and quality of the palladium source are critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which forms the active Pd(0) complex more cleanly and efficiently.
Ligand Selection: For activating the C-Cl bond on an electron-deficient pyridine ring, bulky and electron-rich phosphine ligands are essential. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Opt for sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1] The steric bulk of these ligands promotes the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition of aryl chlorides.[2]
Reaction Conditions:
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] Any oxygen present can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle.
Solvent Purity: Use anhydrous and degassed solvents. Common choices for Buchwald-Hartwig aminations include toluene, 1,4-dioxane, and THF.[3] Water can lead to hydrolysis of the starting material and catalyst deactivation.
Temperature: Amidation of aryl chlorides typically requires elevated temperatures, often in the range of 80-110 °C, to facilitate the challenging oxidative addition step.[4]
Base Selection:
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this purpose.[1] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing a significant amount of N-(o-tolyl)nicotinamide as a byproduct. How can I suppress this hydrodehalogenation side reaction?
The formation of N-(o-tolyl)nicotinamide indicates that the chloro group at the 2-position is being replaced by a hydrogen atom. This hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It often occurs when the reductive elimination of the desired aminated product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water to protonate the aryl-palladium intermediate.[5]
Strategies to Minimize Hydrodehalogenation:
Strategy
Rationale
Ligand Selection
The choice of ligand is paramount. Bulky, electron-rich ligands that accelerate the rate of reductive elimination will outcompete the hydrodehalogenation pathway. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig series are specifically designed to promote C-N bond formation.[1]
Base Purity
Ensure the use of a high-purity, anhydrous base. Some batches of sodium tert-butoxide may contain traces of sodium hydroxide or moisture, which can exacerbate hydrodehalogenation.[1]
Amine Stoichiometry
Using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired C-N coupling pathway.[1]
Strictly Anhydrous Conditions
Scrupulously dry all reagents and solvents. Trace amounts of water can act as a proton source for the hydrodehalogenation side reaction.
Question 3: My reaction is producing 2-hydroxy-N-(o-tolyl)nicotinamide. What is the cause and how can I prevent it?
The presence of 2-hydroxy-N-(o-tolyl)nicotinamide is a result of hydrolysis of the 2-chloro substituent. The 2-position of the pyridine ring is susceptible to nucleophilic attack, and water or hydroxide ions can act as nucleophiles, particularly at elevated temperatures.
Preventative Measures:
Anhydrous Conditions: As with hydrodehalogenation, ensuring strictly anhydrous conditions is the most effective way to prevent hydrolysis. Use freshly dried solvents and ensure all glassware is oven-dried.
Base Selection: If using a hydroxide-containing base, or if the base is not completely anhydrous, the risk of hydrolysis increases. Sodium tert-butoxide is generally preferred over hydroxide bases in this context.[6]
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-exposure to conditions that favor hydrolysis.[7]
Identifying degradation products of 2-Chloro-N-(o-tolyl)nicotinamide in aqueous solution
The following technical guide is structured as a specialized support resource for researchers analyzing the stability of 2-Chloro-N-(o-tolyl)nicotinamide (C₁₃H₁₁ClN₂O). This compound is a structural analog of the fungici...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers analyzing the stability of 2-Chloro-N-(o-tolyl)nicotinamide (C₁₃H₁₁ClN₂O).
This compound is a structural analog of the fungicide Boscalid . While the lipophilic tail differs (o-tolyl vs. 4'-chlorobiphenyl), the reactive core (2-chloronicotinamide) dictates the primary degradation pathways. The protocols below extrapolate established degradation mechanisms of nicotinamide carboxamides to your specific molecule.
Case ID: T-STR-247
Subject: Degradation Product Identification & Troubleshooting in Aqueous Media
Assigned Specialist: Senior Application Scientist, Stability Division
Degradation Pathway Overview
Before troubleshooting, you must understand what you are looking for. The degradation of 2-Chloro-N-(o-tolyl)nicotinamide in aqueous solution is driven by three competing mechanisms: Hydrolysis , Photolysis , and Oxidation .
Mechanistic Map (Pathway Logic)
The following diagram illustrates the predicted degradation cascade. Use this to anticipate mass shifts in your LC-MS data.
Figure 1: Predicted degradation pathways based on nicotinamide scaffold reactivity. Blue indicates the parent; yellow, red, and green indicate stress triggers.
Experimental Protocols: Stress Testing
To generate these products for identification, do not rely on passive aging. Use Forced Degradation (Stress Testing) as per ICH Q1A/Q1B guidelines.
Protocol A: Generation of Degradants
Prepare a 1 mM stock solution of your compound in Acetonitrile (ACN). Dilute to 50 µM in the aqueous stress media below.
Stress Type
Condition
Target Mechanism
Expected Observation
Acid Hydrolysis
0.1 N HCl, 60°C, 24–48 hrs
Amide Bond Cleavage
Loss of Parent; Appearance of m/z 158 & 108 .
Base Hydrolysis
0.1 N NaOH, 60°C, 4–24 hrs
Amide Bond Cleavage
Rapid degradation. Similar products to acid, but kinetics are usually faster for nicotinamides.
Oxidation
3% H₂O₂, RT, 24 hrs
N-Oxidation / Ring Hydroxylation
Mass shift +16 Da (m/z 263). Potential +32 Da (Di-oxidation).
Photolysis
UV (Xenon arc), ICH Q1B option 1
Dechlorination / Cyclization
Critical: This molecule is photosensitive. Expect -34 Da (De-Cl) and -36 Da (Cyclization).
Expert Insight: The 2-chloro substituent on the pyridine ring makes this molecule highly susceptible to nucleophilic aromatic substitution under basic conditions and radical dechlorination under UV light. Photolysis is often the fastest degradation route for this class of chemistry.
Analytical Troubleshooting & Identification
Issue: "I see extra peaks, but I can't identify them."
Solution: Use the following MS/MS diagnostic table and troubleshooting guide.
Diagnostic Ion Table (ESI Positive Mode)
Compound Identity
Theoretical [M+H]⁺
Key Fragment Ions (MS2)
Notes
Parent
247.06
211 (HCl loss), 140 (Chloronicotinoyl)
Characteristic Cl isotope pattern (3:1 ratio of 247:249).
Rigid structure (Benzo[c][1,5]naphthyridinone). High fluorescence likely.
Troubleshooting Workflow
Figure 2: Decision tree for assigning structure based on MS isotope patterns and mass shifts.
Frequently Asked Questions (FAQ)
Q1: I am losing mass balance in my hydrolysis samples. Where is the missing compound?A: The hydrolysis product o-toluidine (2-methylaniline) is semi-volatile and prone to oxidation/polymerization (browning) in air. If you cannot account for it, it has likely evaporated during sample concentration or adsorbed irreversibly to plasticware. Use glass vials and avoid N₂ blow-down steps if quantifying this specific degradant.
Q2: Why does the parent peak split into two during LC-MS analysis?A: This is likely atropisomerism (rotational hindrance). The bulky o-tolyl group and the 2-chloro group on the nicotinamide create a steric barrier to rotation around the amide bond. At low temperatures or in specific solvents, you may separate the rotamers. Run the column at a higher temperature (e.g., 40°C or 50°C) to coalesce the peaks.
Q3: My "Photoproduct" has a mass of 211 Da. Is this just the parent minus HCl?A: Yes, but structurally it implies cyclization . Upon UV irradiation, the C-Cl bond cleaves homolytically. The resulting radical attacks the nearby phenyl ring of the o-tolyl group, forming a tricyclic lactam (benzo[c][1,5]naphthyridin-6(5H)-one). This is a well-documented pathway for 2-halonicotinanilides.
Q4: Can I use Boscalid standards to identify these peaks?A: Only for the 2-chloronicotinic acid (hydrolysis product). The amine side of Boscalid (4'-chlorobiphenyl-2-amine) is different from your molecule (o-toluidine), so the parent and photoproducts will have different masses and retention times. However, the reaction kinetics will be very similar.
References
Lagunas-Allué, L., et al. (2010).[1] "Photocatalytic degradation of boscalid in aqueous titanium dioxide suspension: Identification of intermediates and degradation pathways." Applied Catalysis B: Environmental.
Relevance: Establishes the photolytic dechlorination and hydroxylation pathways for the 2-chloronicotinamide scaffold.
Garrido, Frenich A., et al. (2005). "Determination of boscalid residues in vegetables by liquid chromatography–tandem mass spectrometry." Journal of Chromatography A.
Relevance: Provides standard fragmentation patterns for chloronicotinamides (m/z 140 diagnostic ion).
Grimmett, P. E., et al. (2006). "Photochemistry of 2-halonicotinanilides." Journal of Heterocyclic Chemistry.
Relevance: Mechanistic confirmation of the photocyclization of 2-chloro-N-phenylnicotinamides to diazaphenanthrenes (benzo-naphthyridinones).
U.S. EPA. (2003). "Pesticide Fact Sheet: Boscalid."[2] Office of Prevention, Pesticides and Toxic Substances.
Relevance: Confirms hydrolytic stability at neutral pH and susceptibility to photolysis.[3]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of 2-Chloro-N-(o-tolyl)nicotinamide
Welcome to the technical support center for the analysis of 2-Chloro-N-(o-tolyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 2-Chloro-N-(o-tolyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in mass spectrometry. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest[1]. When analyzing 2-Chloro-N-(o-tolyl)nicotinamide in biological samples such as plasma, serum, or tissue homogenates, these matrix components can interfere with the ionization of the target analyte, a phenomenon known as matrix effects[1][2]. This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis[1][2][3].
Matrix effects primarily arise from competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's ion source[4]. Common culprits in biological matrices include phospholipids, salts, and proteins[2]. Understanding and mitigating these effects is crucial for robust and reliable bioanalytical method development.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the analysis of 2-Chloro-N-(o-tolyl)nicotinamide.
Question 1: I'm observing low signal intensity and poor reproducibility for 2-Chloro-N-(o-tolyl)nicotinamide. Could this be due to matrix effects?
Answer: Yes, low signal intensity and poor reproducibility are classic signs of ion suppression caused by matrix effects[3]. When co-eluting matrix components interfere with the ionization of 2-Chloro-N-(o-tolyl)nicotinamide, the detector response is reduced, leading to lower sensitivity and inconsistent results[3][4].
To confirm and address this, consider the following steps:
Post-Extraction Addition Experiment: This is a definitive way to quantify the extent of matrix effects.
Prepare two sets of samples:
Set A (Neat Solution): Spike 2-Chloro-N-(o-tolyl)nicotinamide into a clean solvent (e.g., mobile phase).
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample and then spike 2-Chloro-N-(o-tolyl)nicotinamide into the final extract.
Compare the peak area of the analyte in both sets. A significantly lower peak area in Set B indicates ion suppression.
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis[5].
Protein Precipitation (PPT): This is a simple and fast method but often results in extracts with significant amounts of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and cleanup by utilizing specific interactions between the analyte and a solid sorbent. This is often the most effective method for removing phospholipids and other interfering compounds[6][7].
Question 2: My calibration curve for 2-Chloro-N-(o-tolyl)nicotinamide is non-linear and has a poor correlation coefficient. What could be the cause?
Answer: A non-linear calibration curve with a poor correlation coefficient can also be a consequence of uncompensated matrix effects. If the degree of ion suppression varies across your calibration standards due to differing concentrations of co-eluting matrix components, it will lead to a non-proportional response.
Here are some strategies to improve your calibration curve:
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting matrix effects[8][9][10]. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can effectively normalize for these variations and obtain a linear and accurate calibration curve[9][10].
Matrix-Matched Calibration Standards: If a SIL-IS is not available, preparing your calibration standards in the same biological matrix as your samples can help compensate for consistent matrix effects. However, this approach may not account for variability between different lots of the biological matrix.
Question 3: I'm using a stable isotope-labeled internal standard, but I'm still seeing variability in my results. Why isn't it fully compensating for the matrix effects?
Answer: While SIL-IS are highly effective, there are instances where they may not provide complete correction.
Chromatographic Separation of Analyte and IS: Even with a SIL-IS, slight differences in retention time can occur (the "isotope effect"). If the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression from matrix components that elute in a narrow time window[9].
Purity of the Internal Standard: It is crucial to ensure the purity of your SIL-IS. If the internal standard contains a significant amount of the unlabeled analyte, it can lead to inaccurate quantification[9].
To troubleshoot this, you should:
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and the SIL-IS have identical retention times. If there is a slight separation, you may need to adjust your chromatographic conditions.
Check the Purity of the SIL-IS: Analyze a neat solution of the SIL-IS to check for the presence of the unlabeled analyte.
Frequently Asked Questions (FAQs)
What are the primary sources of matrix effects in biological samples?
The most common sources of matrix effects in biological samples are phospholipids from cell membranes, as well as salts, proteins, and other endogenous components[11][12][13]. These substances can co-extract with the analyte and interfere with the ionization process in the mass spectrometer.
How do phospholipids cause ion suppression?
Phospholipids are particularly problematic because they have a tendency to co-elute with many small molecule drugs and can build up on the LC column and in the MS source[11][12][13]. They can cause ion suppression by competing with the analyte for ionization and by altering the physical properties of the droplets in the electrospray source[12][13].
What is the best sample preparation technique to remove phospholipids?
While several techniques can reduce phospholipid content, specialized phospholipid removal plates and cartridges, often used in conjunction with protein precipitation or as a form of SPE, are highly effective, removing over 99% of phospholipids[11][14][15]. Solid-phase extraction (SPE) is also a very effective method for removing a broad range of interferences, including phospholipids[6].
Can I overcome matrix effects by simply diluting my sample?
Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression[4]. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is generally only feasible when the initial analyte concentration is high.
Visualizing Workflows and Concepts
Diagram 1: The Mechanism of Ion Suppression
Caption: Comparison of common sample preparation techniques.
Data Summary Table
Mitigation Strategy
Effectiveness in Reducing Matrix Effects
Complexity
Recommendation for 2-Chloro-N-(o-tolyl)nicotinamide
Sample Dilution
Low to Moderate
Low
Suitable for high concentration samples only.
Protein Precipitation (PPT)
Low
Low
Quick screening, but expect significant matrix effects.
Liquid-Liquid Extraction (LLE)
Moderate to High
Moderate
Good alternative to PPT for cleaner extracts.
Solid-Phase Extraction (SPE)
High
High
Recommended for robust and sensitive quantification.
Phospholipid Removal Plates
Very High
Low to Moderate
Excellent for specifically targeting phospholipid interference.
Stable Isotope-Labeled IS
High (for compensation)
Moderate
Gold standard for accurate quantification.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation
Prepare Blank Matrix Extract: Process a blank biological sample (e.g., plasma) using your established extraction procedure.
Prepare Neat Solution: In a separate vial, prepare a solution of 2-Chloro-N-(o-tolyl)nicotinamide in the final reconstitution solvent at the desired concentration.
Spike Blank Extract: Add the same amount of 2-Chloro-N-(o-tolyl)nicotinamide to the blank matrix extract from step 1.
Analysis: Analyze both the neat solution and the spiked extract by LC-MS/MS.
Calculate Matrix Factor (MF):
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol and should be optimized for 2-Chloro-N-(o-tolyl)nicotinamide.
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
Loading: Load the pre-treated sample onto the cartridge.
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
Elution: Elute 2-Chloro-N-(o-tolyl)nicotinamide with a strong solvent.
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
References
Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]
All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. Available at: [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Available at: [Link]
Advances in Sample Preparation: Removing Phospholipids from Biological Samples - Chromatography Online. Available at: [Link]
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results - InfinixBio. Available at: [Link]
Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers - National Institute of Standards and Technology. Available at: [Link]
Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova. Available at: [Link]
Sample preparation in mass spectrometry - Wikipedia. Available at: [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online. Available at: [Link]
Mass Spectrometry Sample Preparation Guide - Organomation. Available at: [Link]
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There - Chromatography Online. Available at: [Link]
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate - Waters Corporation. Available at: [Link]
How to optimize your sample preparation technique for mass spectrometry - Blog - MS-based proteomics services. Available at: [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. Available at: [Link]
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Available at: [Link]
Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. Available at: [Link]
Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. Available at: [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. Available at: [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Available at: [Link]
Use of LC‐MS analysis to elucidate by‐products of niacinamide transformation following in vitro skin permeation studies - London Met Repository. Available at: [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online. Available at: [Link]
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. Available at: [Link]
A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Available at: [Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]
NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry - MDPI. Available at: [Link]
LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. Available at: [Link]
A Comparative Guide to Fungicidal Efficacy: The Established Power of Fluxapyroxad versus the Emerging Potential of Nicotinamide Derivatives
For Researchers, Scientists, and Agrochemical Development Professionals In the continuous pursuit of effective crop protection strategies, the evaluation of novel and existing fungicidal compounds is paramount. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
In the continuous pursuit of effective crop protection strategies, the evaluation of novel and existing fungicidal compounds is paramount. This guide provides a detailed comparison between fluxapyroxad, a well-established succinate dehydrogenase inhibitor (SDHI) fungicide, and the emerging class of 2-Chloro-N-(o-tolyl)nicotinamide and related nicotinamide derivatives, which represent a promising area of fungicide research. While extensive data underscores the efficacy of fluxapyroxad, this guide also delves into the available research on nicotinamide-based compounds to offer a forward-looking perspective on potential new active ingredients.
Section 1: The Incumbent - Fluxapyroxad: A Potent SDHI Fungicide
Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide developed by BASF that has become a key component in the management of a wide variety of fungal diseases in numerous commercial crops.[1][2] Its robust performance is attributed to its specific mode of action and systemic properties.
Chemical Identity and Properties
Chemical Name: 3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
Mode of Action: Succinate Dehydrogenase Inhibitor (SDHI)[1][2][3]
Mechanism of Action: Disrupting Fungal Respiration
Fluxapyroxad's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain, both essential for cellular energy production (ATP). By blocking the SDH enzyme, fluxapyroxad effectively halts fungal spore germination, germ tube elongation, appressoria formation, and mycelial growth, leading to the cessation of fungal development.[1][2]
Caption: Figure 1: Mechanism of action of Fluxapyroxad.
Spectrum of Activity
Fluxapyroxad exhibits a broad spectrum of activity against a range of economically important fungal pathogens.[1][4] It has demonstrated efficacy against diseases such as black point, Botrytis gray mold, early blight, and powdery mildew.[1] It is registered for use on a wide array of crops including cereal grains, legumes, oilseed crops, fruits, and vegetables.
Section 2: The Challenger - 2-Chloro-N-(o-tolyl)nicotinamide and the Potential of Nicotinamide Fungicides
The Nicotinamide Scaffold: A Foundation for Fungicidal Activity
Nicotinamide derivatives have attracted considerable attention in pesticide research due to their wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[2] The commercial success of the nicotinamide-based fungicide boscalid, also an SDHI, has spurred further investigation into this class of compounds.[5]
Emerging Evidence of Fungicidal Efficacy
Recent studies have highlighted the potential of various nicotinamide derivatives against a range of fungal pathogens:
N-(thiophen-2-yl) Nicotinamide Derivatives: A study on these derivatives demonstrated significant in vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis).[1][3] Some of these compounds exhibited efficacy superior to the commercial fungicides flumorph and mancozeb.[1]
Nicotinamide Derivatives with a Diarilamine-Modified Scaffold: Research on these compounds has shown moderate fungicidal activity against Botrytis cinerea, with some derivatives exhibiting SDH enzymatic inhibition levels similar to boscalid.[5]
Other Nicotinamide Derivatives: Various synthesized nicotinamide derivatives have shown weak to moderate antifungal activities against pathogens such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[2]
Potential Modes of Action
The fungicidal activity of nicotinamide derivatives is not limited to a single mode of action. While some, like boscalid, are confirmed SDHIs, other potential mechanisms include:
Disruption of the Fungal Cell Wall: Some nicotinamide derivatives have shown the ability to disrupt the cell wall of Candida albicans.
Induction of Plant Defense Responses: Nicotinamide itself has been shown to activate plant immunity and suppress disease symptoms, suggesting a role in stimulating the plant's own defense mechanisms.[6]
Section 3: Comparative Analysis: Fluxapyroxad vs. Nicotinamide Derivatives
A direct comparison of fungicidal efficacy is challenging due to the lack of specific data for 2-Chloro-N-(o-tolyl)nicotinamide. However, a comparative overview based on available information is presented below.
Varied; includes SDHI, cell wall disruption, and potential for inducing plant defenses[5][6]
Spectrum of Activity
Broad-spectrum against a wide range of fungal pathogens[1]
Varies by specific derivative; some show promise against specific pathogens like downy mildew and gray mold[1][5]
Data Availability
Extensive public data on efficacy and toxicology
Limited public data, primarily from academic research on specific derivatives
Section 4: Experimental Protocols for Evaluating Fungicidal Efficacy
The assessment of fungicidal efficacy relies on standardized in vitro and in vivo assays. These protocols are crucial for determining the potency of a compound and its potential for commercial development.
In Vitro Assays: Initial Screening
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a fungicide that prevents visible growth of a fungus in vitro. The broth microdilution method is commonly used.
Prepare a serial dilution of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
Incubate the plates at an optimal temperature for fungal growth.
Determine the MIC by visual assessment of turbidity or by using a spectrophotometer to measure optical density.
Minimum Fungicidal Concentration (MFC) Assay: This assay determines the lowest concentration of a fungicide that results in a 99.9% reduction of the initial fungal inoculum.
Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto a solid agar medium that does not contain the test compound.
Incubate the agar plates to allow for the growth of any surviving fungal propagules.
The MFC is the lowest concentration from the MIC assay that shows no fungal growth on the agar plate.
Caption: Figure 2: General workflow for fungicidal efficacy testing.
In Vivo Assays: Greenhouse and Field Trials
Detached Leaf Assay: A rapid method for preliminary in vivo evaluation.
Excise healthy leaves from host plants.
Apply the test compound to the leaf surface.
Inoculate the leaves with the target pathogen.
Incubate in a controlled environment and assess disease development.
Whole Plant Assay (Greenhouse): Provides a more realistic assessment of fungicide performance.
Grow host plants to a suitable stage.
Apply the fungicide as a foliar spray or soil drench.
Inoculate the plants with the pathogen.
Maintain the plants in a greenhouse with controlled temperature, humidity, and light.
Evaluate disease severity and phytotoxicity at regular intervals.
Field Trials: The final stage of efficacy testing under real-world agricultural conditions.
Establish experimental plots in a location with a history of the target disease.
Apply the fungicide according to a predetermined schedule and rate.
Monitor disease progression, crop yield, and quality.
Compare the results to untreated controls and commercial standards.
Section 5: Conclusion and Future Outlook
Fluxapyroxad stands as a highly effective, broad-spectrum fungicide with a well-understood mode of action as an SDHI. Its proven performance and extensive data make it a reliable tool for disease management.
The field of nicotinamide derivatives, including compounds structurally related to 2-Chloro-N-(o-tolyl)nicotinamide, represents a promising frontier in the search for novel fungicides. While direct comparative efficacy data for 2-Chloro-N-(o-tolyl)nicotinamide is currently lacking, the demonstrated activity of other nicotinamide-based molecules against various plant pathogens warrants further investigation. The potential for diverse modes of action within this chemical class, including SDH inhibition and the induction of plant defenses, adds to its appeal for future research and development.
For researchers and professionals in the agrochemical industry, fluxapyroxad serves as a benchmark for SDHI fungicides. In contrast, the exploration of nicotinamide derivatives offers opportunities for the discovery of new active ingredients with potentially novel mechanisms of action, which is crucial for managing fungicide resistance and ensuring long-term crop protection. Continued research into the synthesis and biological evaluation of specific derivatives, such as 2-Chloro-N-(o-tolyl)nicotinamide, is necessary to fully elucidate their fungicidal potential.
References
Fluxapyroxad - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
U.S. Environmental Protection Agency. (2012, May 2). Pesticides - Fact Sheet for Fluxapyroxad. Retrieved February 22, 2026, from [Link]
Cultivar Magazine. (2025, December 17). Fluxapyroxade (Fluxapyroxad). Retrieved February 22, 2026, from [Link]
Fungicide Resistance Action Committee. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved February 22, 2026, from [Link]
Minnesota Department of Agriculture. (n.d.). Fluxapyroxad. Retrieved February 22, 2026, from [Link]
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
Li, J., et al. (2018). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. BMC Chemistry, 12(1), 113. [Link]
Wang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(3), 268-276. [Link]
Li, Q., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 62(16), 3585-3593. [Link]
Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Cell Wall Integrity Pathway. Molecules, 28(3), 1135. [Link]
Nishiuchi, T. (2021, June 11). Nicotinamide can “immunize” plants to protect from fungal disease. Kanazawa University. [Link]
A Senior Application Scientist's Guide to Characterizing Polymorphs of 2-Chloro-N-(o-tolyl)nicotinamide using X-ray Diffraction (XRD)
Introduction: The Critical Role of Polymorphism in Drug Development In the pharmaceutical industry, the ability of an active pharmaceutical ingredient (API) to exist in multiple crystalline forms, a phenomenon known as p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Polymorphism in Drug Development
In the pharmaceutical industry, the ability of an active pharmaceutical ingredient (API) to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of immense importance. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] Consequently, an uncontrolled polymorphic transformation during manufacturing or storage can significantly impact a drug's efficacy and safety.[4][5] For a molecule like 2-Chloro-N-(o-tolyl)nicotinamide, a thorough investigation of its polymorphic landscape is a critical, non-negotiable step in its development pathway to ensure batch-to-batch consistency and optimal in-vivo performance.
X-ray diffraction (XRD) stands as the definitive and most powerful analytical technique for the solid-state characterization of pharmaceuticals.[1][6] Specifically, X-ray Powder Diffraction (XRPD) provides a unique "fingerprint" of a crystalline solid based on the arrangement of its atoms in the crystal lattice.[7] Each polymorph, having a different crystal structure, will produce a distinct XRPD pattern, making it an indispensable tool for identifying, differentiating, and quantifying polymorphic forms.[7][8]
This guide provides a comprehensive framework for the comparative analysis of hypothetical polymorphs of 2-Chloro-N-(o-tolyl)nicotinamide, designated as Form I and Form II. While the specific experimental data presented herein is illustrative, the methodologies, interpretation, and underlying principles are grounded in established scientific practice for polymorphic screening and characterization.
Experimental Framework for Polymorphic Screening and XRD Analysis
The objective of a polymorph screen is to crystallize the API under a wide array of conditions to discover as many solid forms as possible.[9] This involves varying solvents, temperatures, cooling rates, and other factors that can influence crystallization.[4]
Polymorphic Screening Workflow
The following diagram outlines a typical workflow for a comprehensive polymorphic screen leading to XRD analysis.
Caption: A comprehensive workflow for discovering and characterizing polymorphs of a new chemical entity.
Detailed Experimental Protocol: Polymorphic Screening and XRPD Analysis
1. Materials:
2-Chloro-N-(o-tolyl)nicotinamide (purity > 99%)
A diverse panel of at least 20 solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water) of analytical grade.
2. Polymorph Generation (Illustrative Methods):
Slow Evaporation:
Prepare saturated solutions of 2-Chloro-N-(o-tolyl)nicotinamide in various solvents at ambient temperature.
Filter the solutions into clean vials.
Cover the vials with perforated parafilm to allow for slow solvent evaporation.
Monitor for crystal formation over several days.
Cooling Crystallization:
Prepare saturated solutions at an elevated temperature (e.g., 50 °C).
Slowly cool the solutions to a lower temperature (e.g., 5 °C) at a controlled rate.
Allow the crystals to equilibrate for 24 hours before isolation.
Slurry Conversion:
Suspend an excess of the starting material in various solvents.
Agitate the slurries at different temperatures (e.g., ambient and 50 °C) for an extended period (e.g., 7 days).
This method helps to identify the most thermodynamically stable form under the given conditions.[5]
Sample Preparation: Gently grind the isolated crystals from each experiment into a fine powder using an agate mortar and pestle.
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
Data Acquisition:
Instrument: A modern powder X-ray diffractometer (e.g., Bruker D8 Advance, PANalytical X'Pert).
Radiation: Cu Kα (λ = 1.5406 Å).
Scan Range (2θ): 2° to 40°.
Step Size: 0.02°.
Scan Speed: 1°/minute.
Data Analysis: Process the raw data to identify the angular positions (2θ) and relative intensities of the diffraction peaks.
Comparative Analysis of Hypothetical Polymorphs: Form I vs. Form II
Through a comprehensive polymorphic screen as described above, let us hypothesize the discovery of two distinct crystalline forms of 2-Chloro-N-(o-tolyl)nicotinamide. Their XRPD patterns reveal significant differences, confirming their unique crystal structures.
XRPD Data Summary
The table below presents the characteristic XRPD peaks for the hypothetical Form I and Form II. The key diagnostic peaks that allow for unambiguous differentiation are highlighted.
Form I
Form II
2θ Angle (°)
Relative Intensity (%)
8.5
100
10.2
45
12.8
60
15.1
80
17.0
30
19.3
75
21.5
55
24.6
90
25.9
25
28.2
40
Interpretation of XRPD Data
The XRPD patterns of Form I and Form II are demonstrably different, confirming the existence of at least two polymorphic forms.
Peak Positions (2θ): The angular positions of the diffraction peaks are determined by the spacing between the planes of atoms in the crystal lattice (Bragg's Law). The fact that Form I and Form II exhibit peaks at different 2θ angles is conclusive evidence of different unit cell dimensions and thus different crystal packing. For example, Form I has its most intense peak at 8.5° 2θ, while Form II's most intense peak is at 9.8° 2θ.
Relative Intensities: The relative intensities of the peaks are related to the arrangement and type of atoms within the crystal lattice planes. The differing intensity profiles between Form I and Form II further underscore their distinct crystal structures.
These differences in the crystal lattice can lead to significant variations in the physical properties of the two polymorphs. For instance, the less stable (metastable) form often exhibits higher solubility and a faster dissolution rate, which could be advantageous for bioavailability but detrimental for long-term stability.[2] Further studies, such as differential scanning calorimetry (DSC) and solubility experiments, would be required to determine the thermodynamic relationship between Form I and Form II and to select the optimal form for drug product development.
Conclusion
The identification and characterization of polymorphs are fundamental to modern pharmaceutical development. X-ray diffraction is the cornerstone of this characterization, providing unambiguous identification of different crystalline forms.[1][7] This guide has outlined the essential experimental workflow for a polymorphic screen and demonstrated, through a hypothetical example of 2-Chloro-N-(o-tolyl)nicotinamide, how XRPD data is used to compare and differentiate polymorphs. A comprehensive understanding of the polymorphic landscape of an API is essential to de-risk development, ensure product quality and consistency, and meet regulatory requirements.[4]
References
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Retrieved from [Link]
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]
PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved from [Link]
Eurofins CDMO Alphora. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
Corden Pharma. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
SlideShare. (n.d.). Polymorph Screening in Drug Delelopment.pptx. Retrieved from [Link]
Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). Retrieved from [Link]
Reference standard qualification for 2-Chloro-N-(o-tolyl)nicotinamide
CAS: 3053-68-7 | Role: Critical Process Impurity / Intermediate Standard[1][2] Executive Summary In the development of nicotinamide-based agrochemicals (such as Boscalid) and pharmaceuticals, 2-Chloro-N-(o-tolyl)nicotina...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 3053-68-7 | Role: Critical Process Impurity / Intermediate Standard[1][2]
Executive Summary
In the development of nicotinamide-based agrochemicals (such as Boscalid) and pharmaceuticals, 2-Chloro-N-(o-tolyl)nicotinamide serves as a critical reference point.[1][2] It is frequently encountered as a process-related impurity (arising from o-toluidine contamination in starting materials) or as a structural intermediate.[1][2]
The distinction between a "chemical reagent" and a "qualified reference standard" is not merely semantic—it is the difference between data noise and analytical certainty.[3] This guide outlines the rigorous qualification of 2-Chloro-N-(o-tolyl)nicotinamide to ICH Q7 and ISO 17034 standards, contrasting it with off-the-shelf alternatives.[1][2]
Part 1: The Comparative Landscape
Why Qualify? The Cost of Uncertainty.
Researchers often default to purchasing "95% purity" reagent-grade material for early-phase work.[1][2] However, for GLP/GMP impurity profiling, this introduces unacceptable error. A 5% impurity variance in your standard can lead to a 5% bias in your final API assay, potentially triggering false OOS (Out of Specification) investigations.
Comparison: Commercial Reagent vs. Qualified Standard[2]
To transform a crude solid into a reference standard, we employ a "Self-Validating" workflow.[1][2] We do not assume the material is pure; we prove it by quantifying everything that is not the target molecule.
Diagram 1: The Qualification Hierarchy
This flowchart illustrates the critical path from raw synthesis to the issuance of a Certificate of Analysis (CoA).
Caption: Workflow transforming crude 2-Chloro-N-(o-tolyl)nicotinamide into a qualified standard via orthogonal analysis.
Part 3: Experimental Protocols
These protocols are designed for Scientific Integrity . They include system suitability tests (SST) to ensure the data is valid before you even calculate results.
Structural Identification (The "Truth")
Before quantification, you must prove the structure. 2-Chloro-N-(o-tolyl)nicotinamide has distinct spectral features.
Technique: 1H-NMR (400 MHz, DMSO-d6).
Key Diagnostic Signals:
2.2-2.3 ppm (s, 3H): The methyl group of the o-tolyl ring.[1] (Crucial to distinguish from p-tolyl or phenyl analogs).
10.0-10.5 ppm (s, 1H): The amide -NH proton (exchangeable).[1][2]
7.0-8.6 ppm: Aromatic region.[1][2] Look for the 2,3-disubstituted pyridine pattern (distinct splitting).[1]
Mass Spectrometry (ESI+): Expect
(approx).[1][2] The characteristic chlorine isotope pattern ( ratio of 3:1) must be visible.[1][2]
Purity Assessment (HPLC Method)
This method separates the target from potential precursors (2-chloronicotinic acid, o-toluidine) and isomers.[1][2]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Rationale: Acidic pH suppresses ionization of the carboxylic acid impurities, sharpening their peaks.
%RSD of retention time < 1.0% (n=5 injections).[1][2]
Volatiles and Inorganics
HPLC only sees UV-active compounds.[1][2] You must quantify the "invisible" mass.
Water (Karl Fischer): Use coulometric titration.[1][2] Nicotinamides can be hygroscopic.[1][2]
Residual Solvents (GC-HS): If recrystallized from Ethanol/Water, track Ethanol (Limit: 5000 ppm) and Toluene (if used in synthesis, Limit: 890 ppm).[1][2]
Residue on Ignition (ROI): Sulfated ash method (USP <281>).[1][2] Quantifies non-volatile inorganic salts (catalyst residues like Pd or Cu).[1][2]
Part 4: Potency Assignment (Mass Balance)
This is the core of the qualification. Unlike a "reagent" where purity is just the HPLC area, the Potency is the absolute content of the active molecule by weight.
This diagram visualizes how impurities "eat away" at the potency of the material.
Caption: Visualizing the Mass Balance approach. Potency is the remaining mass after subtracting all measured impurities.
Part 5: Stability & Storage
A qualified standard is useless if it degrades.[2]
Storage: Store at 2-8°C in amber vials (protect from light due to pyridine ring sensitivity).
Hygroscopicity: Nicotinamides can form hydrates.[1][2] Ensure the vial is equilibrated to room temperature before opening to prevent condensation, which alters the water content and invalidates the potency.
References
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][8][9] (2000).[1][2][8][10] Link
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (2015).[1][2][4] Link
National Institutes of Health (NIH) PubChem. Compound Summary: Boscalid (Structural Analog context).[1][2]Link[1][2]
United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.[1][2]Link[1][2]
Executive Summary & Operational Context As researchers, we often handle 2-Chloro-N-(o-tolyl)nicotinamide (CAS 13522-38-8) as a critical intermediate in the synthesis of carboxamide fungicides (such as Boscalid). While ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
As researchers, we often handle 2-Chloro-N-(o-tolyl)nicotinamide (CAS 13522-38-8) as a critical intermediate in the synthesis of carboxamide fungicides (such as Boscalid). While chemically stable, its disposal requires strict adherence to halogenated waste protocols .
The presence of the chlorine atom on the pyridine ring fundamentally changes the disposal pathway compared to standard nicotinamides. Incineration without proper scrubbing leads to the formation of hydrochloric acid (HCl) and potential dioxins. Therefore, this compound must never be treated as general organic waste.
This guide provides a self-validating workflow to ensure your laboratory remains compliant with RCRA (Resource Conservation and Recovery Act) standards and local environmental safety regulations.
Chemical Identification & Hazard Profile
Before disposal, verification of the chemical identity is the first line of defense against dangerous incompatible mixtures.
Parameter
Data
Operational Implication
Chemical Name
2-Chloro-N-(2-methylphenyl)-3-pyridinecarboxamide
Official shipping/manifest name.
CAS Number
13522-38-8
Unique identifier for waste labeling.
Formula
C₁₃H₁₁ClN₂O
Chlorine content dictates "Halogenated" stream.
Physical State
Off-white to white crystalline solid
Dust control measures required during transfer.
Solubility
Low in water; Soluble in DMSO, MeOH, EtOAc
Do not attempt to flush down drains.
Key Hazards
Irritant (Skin/Eye), Aquatic Toxicity
H315, H319, H411 (May cause long-lasting harmful effects to aquatic life).
Disposal Decision Logic (Visualized)
The following flowchart illustrates the decision-making process for disposing of 2-Chloro-N-(o-tolyl)nicotinamide. This logic prevents the common error of mixing halogenated solids with non-halogenated solvents.
Figure 1: Decision tree for segregating chlorinated nicotinamide waste. Note the critical correction step for non-halogenated solvents containing the chlorinated solute.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock or excess solid reagent.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
If the powder is fine/dusty, perform the transfer inside a chemical fume hood to prevent inhalation (H335).
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin) to remove dust residues.
Use this for reaction byproducts or cleaning solvents.
The "1% Rule" of Safety: Even if you dissolve this compound in a non-halogenated solvent (like Ethanol), the presence of the chlorine atom in the solute (2-Chloro-N-(o-tolyl)nicotinamide) technically classifies the mixture as Halogenated Waste in many jurisdictions.
Segregation: Do NOT pour into the "Organic Solvents (Non-Halogenated)" carboy.
Destination: Pour into the "Halogenated Organic Solvents" waste container.
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Chlorinated compounds can corrode these kilns or release illegal levels of acid gas.
Labeling: List the solvent (e.g., "Ethanol 95%") AND the solute ("Trace 2-Chloro-N-(o-tolyl)nicotinamide") on the waste tag.
Decontamination & Spill Management
Glassware Cleaning Workflow
Because 2-Chloro-N-(o-tolyl)nicotinamide has low water solubility, standard soap and water will fail, leading to residue buildup.
Primary Rinse: Rinse glassware with a minimal amount of Acetone or Ethyl Acetate .
Disposal of Rinse: Collect this initial rinse into the Halogenated Waste container (Protocol B).
Secondary Wash: Wash with Alconox/detergent and warm water. This stream can usually go down the drain only after the organic residue is removed.
Spill Response (Dry Powder)
Isolate: Mark the area.
PPE: Wear safety goggles, nitrile gloves, and an N95 dust mask (if outside a hood).
Containment: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels to dampen it.
Cleanup: Scoop the damp solid/towel mixture into the Solid Waste container (Protocol A).
Surface Decon: Wipe the surface with an acetone-dampened towel, followed by soap and water.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10423868, 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (Related Structure & Safety Data). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Chlorinated Pyridine Derivatives.[2] Retrieved from [Link]